Fast Black K Salt
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dichlorozinc;2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]benzenediazonium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H12N5O4.4ClH.Zn/c2*1-22-13-8-12(14(23-2)7-11(13)16-15)18-17-9-3-5-10(6-4-9)19(20)21;;;;;/h2*3-8H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWZSUSPTZUGNN-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Cl4N10O8Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64071-86-9 | |
| Record name | Benzenediazonium, 2,5-dimethoxy-4-[2-(4-nitrophenyl)diazenyl]-, (T-4)-tetrachlorozincate(2-) (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-dimethoxy-4-[(4-nitrophenyl)azo]benzenediazonium tetrachlorozincate (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fast Black K Salt: A Technical Guide for Researchers
An In-depth Whitepaper on the Properties, Applications, and Methodologies of a Versatile Diazonium Salt in Research and Development
This technical guide provides a comprehensive overview of Fast Black K Salt, a versatile diazonium salt widely utilized in biomedical research and analytical sciences. Tailored for researchers, scientists, and drug development professionals, this document details the physicochemical properties, core applications, and detailed experimental protocols related to this compound.
Core Properties of this compound
This compound, also known as Brentamine this compound, is a stable diazonium salt recognized for its utility as a chromogenic reagent in various analytical and histochemical techniques.[1][2] Its chemical structure allows it to act as a coupling agent, forming intensely colored azo dyes with suitable compounds, which is the basis for its widespread application.
Physicochemical and Quantitative Data
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 64071-86-9 | [1] |
| Molecular Formula | C₁₄H₁₂ClN₅O₄·0.5ZnCl₂ | [1] |
| Molecular Weight | 417.88 g/mol | [1] |
| Synonyms | 2,5-Dimethoxy-4-(4-nitrophenylazo)benzenediazonium chloride hemi(zinc chloride) salt, Brentamine this compound | |
| Appearance | Orange to brown powder/crystals | |
| Melting Point | 150 °C (decomposes) | |
| Solubility | Water: 10 mg/mL | |
| Purity | ≥93% (HPLC) | |
| Dye Content | ≥25% | |
| Colour Index Number | 37190 |
Primary Applications in Research and Drug Development
This compound's utility spans several domains of scientific research, primarily as a visualization and staining agent. Its applications are particularly relevant in the fields of analytical chemistry, histology, and enzyme activity studies.
Analytical Chemistry: Thin-Layer Chromatography (TLC)
This compound is a highly effective visualization reagent in thin-layer chromatography, especially for the detection of aliphatic amines and various drug compounds. It has been successfully employed in the sensitive visual detection of beta-adrenergic blocking drugs and amphetamines. The reaction of this compound with these compounds on a TLC plate produces distinct, permanently colored spots, facilitating their identification.
Histochemistry and Enzyme Localization
A primary application of this compound is in the histochemical demonstration of hydrolytic enzymes, most notably acid phosphatase. It is also utilized for staining endopeptidase and leucine (B10760876) aminopeptidase (B13392206) activity. The underlying principle involves the enzymatic hydrolysis of a substrate (e.g., a naphthol derivative), which then couples with this compound to form an insoluble, colored precipitate at the site of enzyme activity. This allows for the precise localization of enzymatic activity within tissues and cells.
For drug development professionals, this application is valuable for assessing the enzymatic effects of candidate compounds on tissues or cell cultures.
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound.
Protocol for Visualization of Beta-Blockers on HPTLC Plates
This protocol is adapted for the detection of beta-adrenergic blocking drugs extracted from biological samples.
1. Materials and Reagents:
-
High-Performance Thin-Layer Chromatography (HPTLC) plates (Silica Gel 60 F254)
-
Developing Solvent: Ethyl acetate (B1210297)/methanol/ammonia (85:10:5, v/v/v), freshly prepared.
-
This compound Spray Reagent: 0.5% (w/v) aqueous solution of this compound.
-
Alkaline Spray Reagent: 0.5 M Sodium Hydroxide (NaOH) solution.
2. Procedure:
-
Apply the extracted samples and standards as spots or bands onto the HPTLC plate.
-
Develop the plate in a chromatography chamber saturated with the developing solvent until the solvent front has migrated approximately 7 cm.
-
Air dry the plate thoroughly after development.
-
Lightly spray the plate with the 0.5% this compound solution and allow it to dry.
-
Subsequently, spray the plate lightly with the 0.5 M NaOH solution and let it dry.
-
A final spray with the this compound solution is applied to enhance the color.
-
Visualize the colored spots corresponding to the beta-blocker compounds.
Protocol for Histochemical Staining of Acid Phosphatase
This protocol describes the localization of acid phosphatase activity in frozen tissue sections using a simultaneous coupling technique with this compound.
1. Materials and Reagents:
-
Snap-frozen tissue sections (10-16 µm) mounted on coverslips or slides.
-
Fixative (optional, depending on tissue and enzyme stability): Baker's formal-calcium fixative for 5 minutes at room temperature.
-
Substrate Solution: Naphthol AS-BI phosphate (B84403).
-
Coupling Agent: this compound.
-
Incubation Buffer: Acetate buffer (0.1 M, pH 5.0).
-
Counterstain: Mayer's Hematoxylin or Nuclear Fast Red.
-
Aqueous mounting medium.
2. Preparation of Incubation Medium:
-
Dissolve Naphthol AS-BI phosphate in a small volume of N,N-dimethylformamide.
-
Add this solution to the acetate buffer (pH 5.0).
-
Just before use, add this compound to the buffered substrate solution (typically 1 mg/mL) and stir to dissolve. Filter the solution.
3. Staining Procedure:
-
If required, fix the tissue sections and then rinse thoroughly with distilled water.
-
Incubate the sections in the freshly prepared incubation medium at 37°C for 30-60 minutes in the dark.
-
Rinse the sections with distilled water.
-
Counterstain with Mayer's Hematoxylin for 1-2 minutes to visualize nuclei.
-
Rinse thoroughly in tap water.
-
Mount the coverslip with an aqueous mounting medium.
4. Expected Results:
-
Sites of acid phosphatase activity will be marked by a black or dark-colored precipitate.
-
Nuclei will be stained blue or red, depending on the counterstain used.
Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Experimental Workflow for TLC Visualization
Caption: Workflow for TLC plate visualization using this compound.
Mechanism of Azo Dye Formation in Histochemistry
Caption: Azo coupling reaction for histochemical enzyme localization.
Safety and Handling
This compound is classified as an eye irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the powder. Work in a well-ventilated area or under a fume hood to avoid inhalation of dust. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.
References
The Core Mechanism of Fast Black K Salt in Enzyme Staining: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and technical data related to the use of Fast Black K Salt in enzyme histochemistry. This compound is a crucial reagent for the visualization of enzyme activity in tissues and cells, and a thorough understanding of its function is paramount for accurate and reproducible results in research and diagnostic applications.
Introduction: The Principle of Azo Coupling in Enzyme Histochemistry
Enzyme histochemistry is a powerful technique that allows for the localization of specific enzyme activities within the morphological context of tissues and cells. The fundamental principle behind the use of this compound lies in the simultaneous azo coupling reaction . This method involves a two-step process:
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Enzymatic Substrate Cleavage: A specific enzyme present in the tissue acts on a synthetic substrate, typically a naphthol derivative. This enzymatic action cleaves the substrate, liberating a soluble, colorless naphthol compound.
-
Azo Coupling and Precipitation: The liberated naphthol derivative immediately reacts with a diazonium salt, such as this compound, which is present in the incubation medium. This reaction, known as azo coupling, forms a highly colored, insoluble azo dye.[1][2] The resulting precipitate is deposited at the site of enzyme activity, providing a permanent and visible marker that can be observed under a light microscope.
This compound, also known by its synonym Brentamine this compound, is a stable diazonium salt that is particularly useful for the demonstration of various hydrolytic enzymes, including acid phosphatase, alkaline phosphatase, and esterases.[3] Its lipophilic nature contributes to the formation of a fine, granular precipitate, which can provide sharp localization of enzyme activity.
The Chemical Mechanism of Action
This compound is the hemi(zinc chloride) salt of 2,5-Dimethoxy-4-([4-nitrophenyl]azo)benzenediazonium chloride. Its chemical formula is C₁₄H₁₂N₅O₄ · 1/2ZnCl₄. The core of its function is the highly reactive diazonium group (-N₂⁺), which acts as an electrophile in the azo coupling reaction.
The overall reaction can be summarized as follows:
Step 1: Enzymatic Hydrolysis of the Substrate
A common substrate for phosphatases is a Naphthol AS phosphate (B84403) derivative, such as Naphthol AS-BI phosphate. The enzyme (e.g., acid phosphatase) hydrolyzes the phosphate ester bond, releasing the free Naphthol AS-BI.
Step 2: Azo Coupling with this compound
The liberated Naphthol AS-BI then acts as a coupling component, reacting with the diazonium cation of this compound. This electrophilic aromatic substitution reaction typically occurs at the position ortho or para to the hydroxyl group on the naphthol ring, resulting in the formation of an intensely colored, insoluble azo dye.
Below is a diagram illustrating this chemical signaling pathway.
Quantitative Data and Reagent Properties
The efficiency and reliability of enzyme staining with this compound are influenced by several factors. While extensive comparative studies are not abundant in the literature, the following table summarizes key properties and typical conditions.
| Property/Parameter | Value/Range | Notes |
| Chemical Formula | C₁₄H₁₂N₅O₄ · 1/2ZnCl₄ | Also known as 2,5-Dimethoxy-4-([4-nitrophenyl]azo)benzenediazonium chloride hemi(zinc chloride) salt. |
| Molecular Weight | 417.88 g/mol | |
| Appearance | Brown-red to orange powder | |
| Solubility in Water | ~10 mg/mL | Solutions should often be freshly prepared and filtered before use. |
| Optimal pH for Coupling | Acidic to Neutral (e.g., ~pH 5.0 for Acid Phosphatase) | The optimal pH is primarily determined by the pH optimum of the enzyme being localized. The azo coupling reaction itself is generally faster at alkaline pH, but the enzyme's activity is the limiting factor. |
| Typical Concentration | 0.5 - 1.0 mg/mL in incubation medium | The optimal concentration may need to be determined empirically for different tissues and enzymes. |
| Stability | Stable under recommended storage conditions (room temp). | Solutions are less stable and should be used shortly after preparation. Light sensitivity is also a consideration. |
Experimental Protocols
The following are detailed methodologies for the histochemical demonstration of acid phosphatase using this compound. These protocols serve as a starting point and may require optimization based on the specific tissue and experimental conditions.
Required Reagents and Solutions
-
Fixative: Acetone (B3395972), cold (4°C) or Formalin-based fixatives (e.g., 4% paraformaldehyde) followed by cryoprotection and freezing. The choice of fixative is critical as it must preserve enzyme activity while maintaining tissue morphology.
-
Substrate Solution:
-
Naphthol AS-BI phosphate (or other suitable naphthol AS derivative)
-
N,N-Dimethylformamide (to dissolve the substrate)
-
-
Buffer: Acetate buffer (0.1 M, pH 5.0) or other buffer appropriate for the target enzyme's optimal pH.
-
Coupling Reagent: this compound
-
Incubation Medium (working solution):
-
Dissolve Naphthol AS-BI phosphate (e.g., 5 mg) in a small volume of N,N-Dimethylformamide (e.g., 0.25 mL).
-
Add this solution to the buffer (e.g., 50 mL of 0.1 M Acetate buffer, pH 5.0).
-
Add this compound (e.g., 25-50 mg) to the solution and mix thoroughly.
-
Filter the final incubation medium before use to remove any precipitate.
-
-
Counterstain (optional): Mayer's Hematoxylin or Methyl Green for nuclear staining.
-
Mounting Medium: Aqueous mounting medium (e.g., Glycergel).
Staining Procedure for Acid Phosphatase
-
Tissue Preparation:
-
Use snap-frozen, unfixed cryostat sections (10-16 µm thick).[1]
-
Alternatively, fix tissues briefly in cold acetone or paraformaldehyde, followed by cryoprotection in sucrose (B13894) and then sectioning.
-
Mount sections on glass slides.
-
-
Fixation (if not pre-fixed):
-
Immerse slides in cold acetone (4°C) for 5-10 minutes.
-
Allow slides to air dry completely.
-
-
Incubation:
-
Incubate the slides in the freshly prepared and filtered incubation medium.
-
Incubation time: 30-60 minutes at 37°C or room temperature. Optimal time should be determined empirically. Protect slides from direct light during incubation.
-
-
Washing:
-
Rinse the slides thoroughly in several changes of distilled or deionized water.
-
-
Counterstaining (optional):
-
If nuclear staining is desired, immerse slides in Mayer's Hematoxylin for 1-2 minutes or Methyl Green for 2-5 minutes.
-
Rinse gently in tap water. If using hematoxylin, "blue" the sections in running tap water or a weak alkaline solution.
-
-
Dehydration and Mounting:
-
For a temporary mount, coverslip with an aqueous mounting medium.
-
For a permanent mount, dehydrate the sections rapidly through graded alcohols, clear in xylene, and mount with a resinous mounting medium. Note that the azo dye precipitate may be soluble in alcohol and xylene, so dehydration should be performed quickly.
-
Expected Results
Sites of acid phosphatase activity will be marked by a black or dark brown granular precipitate. Nuclei, if counterstained, will appear blue (hematoxylin) or green (methyl green).
Workflow and Logical Relationships
The following diagram outlines the general experimental workflow for enzyme staining using this compound.
Conclusion
This compound remains a valuable tool in enzyme histochemistry due to its ability to form a stable, distinctly colored precipitate at the site of enzyme activity. A thorough understanding of the underlying azo coupling mechanism, combined with careful optimization of experimental protocols, is essential for obtaining reliable and high-quality staining results. This guide provides the foundational knowledge and practical methodologies to assist researchers, scientists, and drug development professionals in the effective application of this compound for the visualization of enzymatic processes in a wide range of biological investigations.
References
Solubility Profile of Fast Black K Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Fast Black K Salt (also known as Brentamine this compound, Azoic Diazo No. 38, C.I. 37190) in various common laboratory solvents. The information compiled herein is intended to support research and development activities where the use of this diazonium salt is required.
Core Data Presentation: Solubility of this compound
The solubility of this compound exhibits variability across different solvents. While quantitative data is limited in publicly available literature, the following table summarizes the existing information. It is important to note the conflicting data regarding its solubility in water, which may be attributable to differences in experimental conditions, product purity, or the specific salt form (hemi(zinc chloride) salt).
| Solvent | Quantitative Solubility | Qualitative Solubility | Source(s) |
| Water | 10 mg/mL | Slightly soluble, Practically insoluble | [1][2] |
| Methanol | Not Available | Slightly soluble | [2][3] |
| Ethanol | Not Available | No Data Available | |
| Acetone | Not Available | No Data Available | |
| Dimethyl Sulfoxide (DMSO) | Not Available | No Data Available |
Note: The qualitative description "slightly soluble" suggests that while the compound does dissolve to some extent, it does not reach high concentrations under standard conditions.
Experimental Protocol: Determination of Thermodynamic Solubility
To ascertain the precise solubility of this compound in a specific solvent, the following experimental protocol, based on the isothermal shake-flask method, is recommended. This method is considered the gold standard for determining thermodynamic (equilibrium) solubility.
1. Materials and Equipment:
-
This compound (of known purity)
-
Solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (B75204) or sealed tubes
-
Constant temperature shaker or incubator
-
Centrifuge
-
Micropipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Syringe filters (0.22 µm)
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The shaking should be continuous and vigorous enough to keep the solid suspended.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a micropipette.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the saturated solution, taking into account the dilution factor. The result will be the solubility of this compound in the chosen solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
An In-depth Technical Guide to the Synthesis and Purification of Brentamine Fast Black K Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Brentamine Fast Black K Salt, a versatile diazonium salt widely utilized in histochemistry and as a chromogenic reagent. This document details the multi-step chemical synthesis, purification protocols, and relevant quantitative data to support researchers in the effective production and application of this compound.
Chemical Properties and Specifications
Brentamine this compound, systematically named 2,5-Dimethoxy-4-[(4-nitrophenyl)azo]benzenediazonium chloride hemi(zinc chloride) salt, is a complex diazonium salt. Its stability is enhanced by the formation of a hemi(zinc chloride) salt.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₂N₅O₄ · 0.5ZnCl₄ | [1] |
| Molecular Weight | 417.88 g/mol | [1] |
| CAS Number | 64071-86-9 | [1] |
| Appearance | Dark brown to black powder | [1] |
| Melting Point | 150 °C (decomposes) | [1] |
| Solubility | Soluble in water (10 mg/mL) | |
| Purity (Typical) | ≥93.0% (HPLC) | |
| Dye Content (Typical) | ≥25% |
Synthesis of Brentamine this compound
The synthesis of Brentamine this compound is a multi-step process that involves the initial formation of an azo-coupled intermediate, followed by a second diazotization and subsequent stabilization as a zinc chloride salt. The overall synthetic pathway is outlined below.
Synthesis Pathway
Caption: Synthetic pathway for Brentamine this compound.
Experimental Protocols
Step 1: Diazotization of p-Nitroaniline
This initial step involves the conversion of the primary aromatic amine, p-nitroaniline, into a diazonium salt.
-
Materials:
-
p-Nitroaniline (1.38 g, 10 mmol)
-
Concentrated Hydrochloric Acid (HCl, 37%, ~2.5 mL)
-
Sodium Nitrite (B80452) (NaNO₂, 0.76 g, 11 mmol)
-
Distilled Water
-
Ice
-
-
Procedure:
-
Suspend p-nitroaniline in a mixture of concentrated HCl and 20 mL of water in a 250 mL beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. A fine slurry of p-nitroaniline hydrochloride should form.
-
In a separate beaker, dissolve sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold, stirred suspension of p-nitroaniline hydrochloride. Maintain the temperature strictly between 0 and 5 °C throughout the addition.
-
After the addition is complete, continue stirring the mixture for 30 minutes at 0-5 °C to ensure complete diazotization. The resulting pale yellow solution of p-nitrobenzenediazonium chloride is used immediately in the next step.
-
Step 2: Azo Coupling to Form 2,5-Dimethoxy-4-(p-nitrophenylazo)aniline
The highly reactive diazonium salt is then coupled with 2,5-dimethoxyaniline.
-
Materials:
-
p-Nitrobenzenediazonium chloride solution (from Step 1)
-
2,5-Dimethoxyaniline (1.53 g, 10 mmol)
-
Sodium Acetate
-
Distilled Water
-
Ice
-
-
Procedure:
-
Dissolve 2,5-dimethoxyaniline in a minimal amount of dilute HCl and dilute with 50 mL of water.
-
Cool the 2,5-dimethoxyaniline solution to 0-5 °C in an ice bath.
-
Slowly add the cold p-nitrobenzenediazonium chloride solution to the 2,5-dimethoxyaniline solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 4 and 5 by the portion-wise addition of sodium acetate. This facilitates the electrophilic aromatic substitution.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours. A dark-colored precipitate of the azo intermediate, 2,5-dimethoxy-4-(p-nitrophenylazo)aniline, will form.
-
Isolate the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Step 3: Diazotization of 2,5-Dimethoxy-4-(p-nitrophenylazo)aniline
The amino group on the synthesized intermediate is then diazotized.
-
Materials:
-
2,5-Dimethoxy-4-(p-nitrophenylazo)aniline (from Step 2)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
-
Procedure:
-
Suspend the dried intermediate in a mixture of concentrated HCl and water, similar to the procedure in Step 1.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 1-2 hours at low temperature to ensure complete diazotization. The resulting solution contains the 2,5-dimethoxy-4-(p-nitrophenylazo)benzenediazonium chloride.
-
Step 4: Stabilization with Zinc Chloride
The final diazonium salt is stabilized by forming a complex with zinc chloride.
-
Materials:
-
2,5-Dimethoxy-4-(p-nitrophenylazo)benzenediazonium chloride solution (from Step 3)
-
Zinc Chloride (ZnCl₂)
-
Sodium Chloride (NaCl)
-
-
Procedure:
-
To the cold diazonium salt solution, add a concentrated aqueous solution of zinc chloride.
-
The double salt will precipitate from the solution. Salting out with sodium chloride can be used to increase the yield.
-
Isolate the precipitated Brentamine this compound by vacuum filtration.
-
Purification of Brentamine this compound
Purification is crucial to remove unreacted starting materials, by-products, and inorganic salts.
Purification Workflow
Caption: General purification workflow for Brentamine this compound.
Experimental Protocol for Purification
-
Materials:
-
Crude Brentamine this compound
-
Cold saturated sodium chloride solution (brine)
-
Distilled Water
-
Ethanol (or other suitable miscible organic solvent)
-
Ice
-
-
Procedure:
-
Washing: Wash the crude filter cake with a small amount of cold brine to remove excess inorganic salts.
-
Recrystallization: a. Dissolve the washed crude product in a minimal amount of cold (0-5 °C) distilled water. b. To the stirred solution, slowly add a miscible organic solvent in which the salt is less soluble, such as cold ethanol, until precipitation begins. c. Allow the solution to stand at a low temperature to facilitate complete crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the purified Brentamine this compound in a vacuum desiccator over a suitable drying agent at a low temperature to prevent decomposition.
-
Quantitative Data
The following table summarizes typical quantitative data associated with the synthesis of Brentamine this compound. It is important to note that yields can vary significantly based on reaction conditions and scale.
| Parameter | Value | Notes |
| Yield of Intermediate | 70-85% | Yield of 2,5-Dimethoxy-4-(p-nitrophenylazo)aniline after Step 2. |
| Overall Yield | 50-70% | Overall yield of purified Brentamine this compound based on the initial amount of p-nitroaniline. |
| Purity (Post-Purification) | ≥95% (HPLC) | Purity as determined by High-Performance Liquid Chromatography. |
| Diazotization Temp. | 0-5 °C | Critical for the stability of the diazonium salts. |
| Azo Coupling pH | 4-5 | Optimal pH for the electrophilic aromatic substitution reaction. |
Safety Precautions
-
Diazonium salts are thermally unstable and can be explosive in a dry state. Always handle them in solution and at low temperatures.
-
p-Nitroaniline and other aromatic amines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Concentrated acids are corrosive. Handle with extreme care.
-
Zinc chloride is a hazardous substance; avoid inhalation of dust and contact with skin and eyes.
This technical guide provides a detailed framework for the synthesis and purification of Brentamine this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and available resources, always prioritizing safety.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Fast Black K Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fast Black K Salt, also known by its Colour Index name Azoic Diazo No. 38, is a diazonium salt widely utilized in various scientific and industrial applications.[1][2] It is particularly recognized for its role as a chromogenic reagent in histochemistry and as a visualization agent in thin-layer chromatography.[3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and graphical representations of its applications.
Chemical Identity
-
Chemical Name: 2,5-Dimethoxy-4-(4-nitrophenylazo)benzenediazonium chloride zinc chloride[5]
-
Synonyms: this compound hemi(zinc chloride) salt, Brentamine this compound, Azoic Diazo No. 38
-
CAS Number: 64071-86-9
-
Molecular Formula: C₁₄H₁₂ClN₅O₄·0.5ZnCl₂
-
Molecular Weight: 417.87 g/mol
Physical Properties
This compound is typically an orange to brown crystalline powder. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | References |
| Appearance | Orange to brown powder to crystal | |
| Melting Point | 150 °C (with decomposition) | |
| Solubility | Water: 10 mg/mL | |
| Slightly soluble in Methanol (B129727) and Water | ||
| Practically insoluble in water | ||
| UV-Vis λmax (in H₂O) | 330.0 - 335.0 nm | |
| 450.0 - 460.0 nm |
Chemical Properties
This compound is a diazonium compound, which dictates its reactivity. It is stable under recommended storage conditions but is incompatible with strong oxidizing agents and strong bases.
Spectroscopic Data
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound shows characteristic peaks corresponding to its functional groups. While a detailed spectrum is not readily available in the public domain, a published study on the biosorption of the dye provides a reference spectrum. The key vibrational bands would include those for N=N stretching of the azo group, C-O stretching of the methoxy (B1213986) groups, N-O stretching of the nitro group, and aromatic C-H and C=C stretching.
Experimental Protocols
Determination of Water Solubility
This protocol outlines a standard method for determining the solubility of a dye like this compound in water.
Materials:
-
This compound
-
Distilled or deionized water
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Spectrophotometer
-
Filter paper or syringe filter
Procedure:
-
Prepare a series of standard solutions of this compound in water with known concentrations.
-
Measure the absorbance of these standard solutions at the λmax (around 450-460 nm) to construct a calibration curve.
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of water in a flask.
-
Stir the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the saturated solution to remove any undissolved solid.
-
Dilute a known volume of the clear filtrate with water to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution.
-
Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, which represents the solubility.
Histochemical Staining for Acid Phosphatase Activity
This compound is used as a coupling agent to visualize the activity of acid phosphatase in tissue sections. The enzyme hydrolyzes a substrate, and the product then reacts with the diazonium salt to form a colored precipitate at the site of enzyme activity.
Materials:
-
Cryostat sections of snap-frozen tissue
-
Naphthol AS-BI phosphate (B84403) (substrate)
-
This compound (coupling agent)
-
N,N-Dimethylformamide
-
Acetate (B1210297) buffer (pH 5.0)
-
Mounting medium
Procedure:
-
Prepare the incubation medium by dissolving Naphthol AS-BI phosphate in a small amount of N,N-dimethylformamide.
-
Add this solution to the acetate buffer.
-
Dissolve this compound in the buffered substrate solution. The final concentration of the salt is typically around 1 mg/mL.
-
Filter the complete incubation medium.
-
Incubate the tissue sections in this medium at 37°C for 30-60 minutes.
-
Rinse the sections in distilled water.
-
Counterstain if desired.
-
Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a suitable mounting medium.
-
Sites of acid phosphatase activity will appear as a brightly colored precipitate.
Visualization of Amines on Thin-Layer Chromatography (TLC) Plates
This compound serves as a versatile visualization reagent for the differentiation of aliphatic amines on TLC plates.
Materials:
-
Developed and dried TLC plate
-
This compound
-
Methanol or water
-
Spray bottle
Procedure:
-
Prepare a spray reagent by dissolving this compound in methanol or water to a concentration of approximately 0.5-1% (w/v).
-
Evenly spray the dried TLC plate with the this compound solution in a fume hood.
-
Allow the plate to dry.
-
Primary, secondary, and tertiary aliphatic and aromatic amines will produce distinct colored spots, allowing for their differentiation.
Visualizations
Workflow for Histochemical Staining of Acid Phosphatase
The following diagram illustrates the general workflow for the histochemical detection of acid phosphatase activity using this compound.
Caption: Workflow for Acid Phosphatase Histochemical Staining.
Chemical Principle of Acid Phosphatase Detection
This diagram outlines the chemical reaction principle underlying the detection of acid phosphatase activity.
Caption: Reaction for Acid Phosphatase Detection.
Logical Workflow for TLC Visualization of Amines
The following diagram shows the logical steps for using this compound as a visualization agent in thin-layer chromatography.
Caption: Workflow for TLC Visualization of Amines.
Conclusion
This compound is a valuable chemical tool for researchers in various fields. Its well-defined physical and chemical properties, particularly its reactivity as a diazonium salt, make it an effective reagent for histochemical staining and chromatographic visualization. The protocols and diagrams provided in this guide offer a solid foundation for the successful application of this compound in laboratory settings. As with any chemical reagent, it is imperative to consult the safety data sheet (SDS) before use and to handle it with appropriate personal protective equipment.
References
- 1. Absorption [Fast Black K] | AAT Bioquest [aatbio.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A Simple Azo-Dye Method for Histochemical Demonstration of Acid Phosphatase | Semantic Scholar [semanticscholar.org]
- 4. Dye content, ≥25%, practical grade, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
The Azo Coupling Principle: A Technical Guide to Diazonium Salts in Histochemistry
For Researchers, Scientists, and Drug Development Professionals
Diazonium salts are a cornerstone of histochemical staining, providing a versatile and robust method for the in situ localization of various cellular constituents, most notably enzyme activity. This technical guide delves into the core principles of diazonium salt chemistry and its applications in histochemistry, offering detailed experimental protocols and a quantitative overview of the resulting chromogens. The fundamental reaction, known as azo coupling, results in the formation of highly colored, insoluble azo dyes at the site of interest, enabling precise microscopic visualization.
The Core Principle: Azo Coupling Reaction
The utility of diazonium salts in histochemistry is centered on the azo coupling reaction. This is an electrophilic aromatic substitution where a diazonium cation acts as an electrophile and couples with an electron-rich aromatic compound (the coupling agent) to form a stable azo compound.[1] In the context of histochemistry, the coupling agent is often a naphthol or aniline (B41778) derivative that is either a primary reaction product of an enzyme or a component of the tissue itself.
The generalized mechanism involves the enzymatic cleavage of a substrate, which liberates a soluble, reactive product. This product then immediately reacts with a diazonium salt present in the incubation medium to form a brightly colored, insoluble azo dye precipitate at the site of enzyme activity.[2] This "simultaneous coupling" is the most common approach in enzyme histochemistry.[3]
Applications in Enzyme Histochemistry
The primary application of diazonium salts is in the localization of hydrolytic enzymes. The choice of substrate and diazonium salt can be tailored to detect specific enzyme families.
Esterases
Non-specific esterases are a group of enzymes that hydrolyze ester bonds. Their detection is crucial in hematopathology to differentiate monocytes from granulocytes.[4] The most common substrate is α-naphthyl acetate (B1210297), which is hydrolyzed to α-naphthol. The liberated α-naphthol then couples with a diazonium salt, such as hexazotized pararosaniline or Fast Blue RR, to form a colored precipitate.[5][6]
Phosphatases
Alkaline and acid phosphatases are widely distributed enzymes that are important diagnostic markers. For their detection, a naphthol phosphate (B84403) substrate, such as naphthol AS-BI phosphate, is used. The enzyme hydrolyzes the substrate, and the resulting naphthol derivative couples with a diazonium salt like Fast Red TR or hexazonium pararosaniline to produce a colored azo dye.[7]
Staining of Other Cellular Components
Beyond enzyme histochemistry, diazonium salts can be used to stain other tissue components. For instance, the diazonium reaction is a classical method for the detection of enterochromaffin cells, which contain serotonin (B10506). The indole (B1671886) ring of serotonin is sufficiently electron-rich to couple with a diazonium salt, such as Fast Red B, to produce a colored product.[8]
Quantitative Data on Azo Dyes
The color and absorption properties of the final azo dye product are dependent on both the diazonium salt and the coupling agent. The wavelength of maximum absorption (λmax) is a key parameter for the quantitative spectrophotometric analysis of these reactions.
| Diazonium Salt | Coupling Agent (from Substrate) | Resulting Azo Dye Color | λmax (nm) | Reference(s) |
| Hexazotized Pararosaniline | α-Naphthol | Reddish-brown | 425 | [6][9] |
| Fast Blue B | 1-Naphthol | Purple | ~560-600 | [10] |
| Fast Red TR | Naphthol AS derivative | Red | ~540 | [7] |
| Fast Garnet GBC | 4-Methoxy-2-naphthylamine | Orange-Red | ~520 | [11] |
| Fast Blue RR | 1-Naphthol | Dark Blue | ~585 | [12] |
Note: λmax values can vary depending on the solvent and pH.
Experimental Protocols
The following are detailed protocols for key histochemical methods utilizing diazonium salts.
Protocol for Non-Specific Esterase Staining (α-Naphthyl Acetate Method)
This method is widely used for the identification of monocytes and macrophages in blood smears and tissue sections.
Reagents:
-
Fixative: Citrate-Acetone-Formaldehyde solution.
-
Buffer: TRIZMAL™ 7.6 Buffer Concentrate or similar phosphate buffer (pH 7.6).
-
Substrate Solution: α-Naphthyl Acetate Solution.
-
Diazonium Salt: Fast Blue BB Base and Sodium Nitrite Solution to be mixed fresh.[4]
-
Counterstain: Mayer's Hematoxylin.
Procedure:
-
Fixation: Fix air-dried blood or bone marrow smears, or cryostat tissue sections, in Citrate-Acetone-Formaldehyde solution for 30 seconds at room temperature (18–26°C).[4]
-
Rinsing: Rinse the slides thoroughly with running deionized water for 45–60 seconds.[4]
-
Incubation Solution Preparation (prepare fresh):
-
In a beaker, combine 40 ml of prewarmed (37°C) deionized water and 5 ml of TRIZMAL™ 7.6 Buffer Concentrate.
-
Prepare the diazonium salt by mixing one drop each of Fast Blue BB Base and Sodium Nitrite Solution. Let it stand for 2 minutes. Add this to the buffer solution.
-
Add 1 ml of α-Naphthyl Acetate Solution to the mixture. The solution should turn greenish. Mix well and pour into a Coplin jar.[4]
-
-
Incubation: Incubate the slides in the freshly prepared incubation solution for 30 minutes at 37°C, protected from light.[4]
-
Rinsing: Rinse the slides in deionized water.
-
Counterstaining (Optional): Counterstain with Mayer's Hematoxylin for 1-2 minutes to visualize cell nuclei.
-
"Bluing": Rinse slides in running tap water for several minutes until the nuclei appear blue.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols, clear in xylene, and mount with a resinous mounting medium.
Expected Results:
-
Sites of non-specific esterase activity will be marked by dark brown to black granular deposits.
-
Cell nuclei will be stained blue if counterstained.
Protocol for Acid Phosphatase Staining
This method is valuable for identifying lysosomes and is used in the diagnosis of certain hematological disorders and metabolic bone diseases.
References
- 1. Azo coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous azo-coupling method for steroid acetate hydrolyzing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. The histochemical differentiation of various phosphatases in a population of osteoclasts by a simultaneous coupling method using different diazonium salts, with observations on the presence of inhibitors in stable diazonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stainsfile.com [stainsfile.com]
- 9. researchgate.net [researchgate.net]
- 10. Fast Blue B Salt Dyecontent 95 14263-94-6 [sigmaaldrich.com]
- 11. Mechanisms and products of azo coupling in histochemical protease procedures based on primary aromatic amines as unspecific moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fast Blue B Produces a Light Background on the Gel Surface - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Research of Fast Black K Salt as a Staining Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fast Black K Salt, a stable diazonium salt, has carved a niche in histochemistry as a versatile and reliable staining agent. Its early applications, primarily in the mid-20th century, laid the groundwork for its continued use in visualizing specific cellular components and enzymatic activities. This technical guide delves into the core of this early research, providing a detailed overview of the methodologies, quantitative data from seminal studies, and the chemical principles underpinning its staining capabilities. The primary applications explored in early research were the identification of enterochromaffin cells and the histochemical demonstration of acid phosphatase activity.
Core Principles of this compound Staining
This compound is a lipophilic, monoazo dye.[1] Its utility as a staining agent is centered on the reactivity of its diazonium group (-N₂⁺). This group readily couples with electron-rich aromatic compounds, such as phenols and amines, to form intensely colored azo dyes. This process, known as azo coupling , is the fundamental mechanism behind its staining action in biological tissues. The discovery of diazonium salts is attributed to the German chemist Peter Griess in 1858, and their application in dye production soon followed.[2]
Staining Mechanism
The general mechanism involves a two-step process:
-
Enzymatic or Chemical Reaction: In the case of enzyme histochemistry, a specific enzyme in the tissue acts on a substrate to produce a soluble, aromatic compound (e.g., naphthol). For staining specific chemical moieties in cells, the target molecule itself is an aromatic amine or phenol.
-
Azo Coupling: The this compound, present in the incubation medium, then immediately couples with the aromatic product from the first step. This reaction forms an insoluble, brightly colored azo dye at the site of the original enzyme or chemical, thus providing a precise localization.
Early Applications of this compound
Staining of Enterochromaffin Cells
Enterochromaffin cells, which are responsible for producing serotonin (B10506) and other bioactive amines, were a key target for early histochemists. The phenolic nature of serotonin allowed for direct azo coupling with diazonium salts.
One of the most comprehensive early studies on the use of various diazonium salts for staining enterochromaffin cells was conducted by Lillie, Greco-Henson, and Cason in 1961.[3] While their study encompassed approximately 30 different diazonium salts, the principles and general methodology are applicable to this compound.
Tissue Preparation:
-
Fixation: Tissues were typically fixed in neutral buffered formalin.
-
Embedding: Paraffin (B1166041) embedding was a standard procedure.
-
Sectioning: 5µm paraffin sections were cut and mounted on slides.[1]
Staining Procedure (General Diazonium Reaction for Enterochromaffin Cells): [1]
-
Deparaffinize and hydrate (B1144303) sections to water.
-
Rinse with distilled water.
-
Incubate in a freshly prepared solution of the diazonium salt (e.g., this compound) at a concentration range of 1-10 mM. The incubation was typically carried out at 4°C for a duration determined by the reactivity of the specific salt, often around 1 minute.
-
Rinse well with distilled water.
-
Counterstain with Mayer's hemalum for 1 minute to visualize nuclei.
-
Wash in running tap water.
-
Dehydrate through an ethanol (B145695) series, clear in xylene, and mount with a resinous medium.
The work by Lillie et al. (1961) provided valuable quantitative insights into the azo coupling reaction for enterochromaffin cells.
| Parameter | Value/Range | Reference |
| Optimal Diazonium Salt Concentration | 1-10 mM | |
| Incubation Temperature | 4°C | |
| Incubation Time | ~1 minute (variable with salt) |
Higher concentrations of the diazonium salt led to increased background staining, which could obscure the specific reaction in enterochromaffin cells.
Histochemical Demonstration of Acid Phosphatase
This compound was also a key reagent in the early development of enzyme histochemistry, particularly for the localization of acid phosphatase activity. This was crucial for understanding cellular metabolism and identifying specific cell types, such as those in the prostate and lysosomes.
The method relies on the enzymatic hydrolysis of a naphthol-based substrate by acid phosphatase. The liberated naphthol then couples with this compound.
Reagent Preparation (Based on a well-established protocol):
-
Stock Acetate (B1210297) Buffer (pH 5.0):
-
Sodium Acetate (trihydrate): 20 g
-
Deionized Water: 1 L
-
Glacial Acetic Acid: 5 mL
-
-
Staining Solution:
-
To the acetate buffer, add:
-
α-Naphthyl Disodium Phosphate: 1 g
-
This compound (Brentamine this compound): 2 g
-
-
The solution is then vacuum filtered and stored in a refrigerator until use. It should be allowed to warm to room temperature before application.
-
Staining Procedure:
-
Tissue Preparation: Snap-frozen tissue sections are typically used to preserve enzyme activity.
-
Incubation: The tissue sections are incubated in the staining solution. The duration of incubation can vary, but early studies on similar methods suggest incubation times of up to an hour.
-
Washing: Rinse sections thoroughly in distilled water.
-
Counterstaining (Optional): A nuclear counterstain can be applied.
-
Mounting: Dehydrate, clear, and mount.
| Reagent Component | Concentration | Reference |
| Sodium Acetate (trihydrate) | 20 g/L | |
| Glacial Acetic Acid | 5 mL/L | |
| α-Naphthyl Disodium Phosphate | 1 g/L | |
| This compound | 2 g/L | |
| pH of Staining Solution | 5.0 |
Visualizations
Staining Mechanism of this compound
Caption: Azo coupling mechanism for acid phosphatase detection.
Experimental Workflow for Staining Enterochromaffin Cells
Caption: Workflow for staining enterochromaffin cells.
Conclusion
The early research into this compound as a staining agent established it as a valuable tool in histochemistry. Its application in the precise localization of enterochromaffin cells and acid phosphatase activity provided researchers with critical insights into cell biology and pathology. The principles of azo coupling, refined in these early studies, continue to be relevant in modern histochemical techniques. This guide serves as a foundational resource for understanding the origins and core methodologies of this compound staining, providing a historical and technical context for contemporary research and development.
References
The Critical Role of Zinc Chloride in the Formulation of Fast Black K Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fast Black K Salt is an organic compound widely utilized in various scientific and industrial applications, including histological staining, analytical chemistry, and dye manufacturing.[1] Its utility stems from its nature as a diazonium salt, a class of compounds known for their vibrant color and reactivity. However, the inherent instability of diazonium salts presents a significant challenge for their storage and application. This guide elucidates the pivotal role of zinc chloride in stabilizing this compound, transforming it into a reliable and commercially viable reagent.
The Instability of Diazonium Salts
Aryl diazonium salts are a class of organic compounds characterized by the presence of a C-N≡N⁺ group. While essential for their function as coupling agents in dye synthesis and other chemical reactions, this diazonium group is also the source of their instability. The C-N bond is relatively weak, and the diazonium group is an excellent leaving group (as dinitrogen gas, N₂), making the salt susceptible to decomposition.[2] This decomposition can be triggered by various factors, including heat, light, shock, and friction, posing significant safety and handling risks.[2] The stability of a diazonium salt is influenced by the counterion; smaller ions like chlorides offer less stability compared to larger, non-nucleophilic anions such as tetrafluoroborates.[2][3]
Zinc Chloride: Stabilization Through Double Salt Formation
To counteract this inherent instability, this compound is formulated as a zinc chloride double salt.[1][4][5] The chemical name for this stabilized form is 2,5-Dimethoxy-4-(4-nitrophenylazo)benzenediazonium chloride zinc chloride.[1] During its synthesis, zinc chloride is added to the diazonium salt solution.[6] This results in the formation of a complex double salt, specifically a tetrachlorozincate salt.[7]
The probable chemical structure involves the diazonium cation (C₁₄H₁₂N₅O₄⁺) and the tetrachlorozincate anion (ZnCl₄²⁻). The molecular formula is often represented as C₁₄H₁₂ClN₅O₄·0.5ZnCl₂ or as a dimer with the tetrachlorozincate anion, [C₁₄H₁₂N₅O₄]₂[ZnCl₄].[1] This complex formation significantly enhances the stability of the compound. The large, bulky tetrachlorozincate anion provides greater charge distribution and steric hindrance, which protects the diazonium group from nucleophilic attack and reduces its tendency to decompose. This stabilization is crucial for providing the compound with a practical shelf-life, allowing it to be stored, transported, and used reliably.[7][8] Patents dating back decades describe the process of using zinc chloride to create stable, solid forms of diazonium compounds for the dye industry.[6][9]
Caption: Stabilization of Fast Black K via Double Salt Formation.
Quantitative Data on Formulation and Stability
| Component | Chemical Formula | Molar Ratio | Role |
| Fast Black K Diazonium Chloride | C₁₄H₁₂N₅O₄Cl | 1 | Active Reagent |
| Zinc Chloride | ZnCl₂ | 0.5 | Stabilizing Agent |
Table 1: Stoichiometry of Components in Stabilized this compound.
The stability is empirically demonstrated by the product's commercial availability as a powder with a defined melting point of 150 °C (with decomposition) and recommendations for storage at room temperature.[4] Unstabilized diazonium chlorides are typically not isolated as stable solids and must be prepared fresh at low temperatures (e.g., <5°C) for immediate use.[2]
Experimental Protocol: Synthesis and Stabilization of a Diazonium Salt
The following is a generalized protocol illustrating the synthesis of a diazonium salt and its stabilization with zinc chloride, based on established chemical principles.[6][10]
Objective: To synthesize a stabilized aryl diazonium salt.
Materials:
-
Aromatic amine (e.g., 4-nitroaniline (B120555) as a precursor)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Zinc chloride (ZnCl₂), anhydrous
-
Ice
-
Beakers, magnetic stirrer, and filtration apparatus
Methodology:
-
Amine Dissolution: Dissolve the aromatic amine in a stoichiometric amount of hydrochloric acid and water, cooling the mixture in an ice bath to 0-5°C.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5°C throughout the addition to prevent decomposition of the diazonium salt. The reaction is complete when a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).
-
Stabilization: Prepare a concentrated aqueous solution of zinc chloride. Add this solution to the freshly prepared diazonium salt solution.
-
Precipitation: The zinc chloride double salt will precipitate out of the solution. The precipitation can be further encouraged by the addition of a salting-out agent like sodium chloride.
-
Isolation: Collect the precipitated double salt by vacuum filtration.
-
Washing & Drying: Wash the filter cake with a cold brine solution to remove excess acid and then with a volatile organic solvent to aid in drying. Dry the solid product at a low temperature (e.g., 40-45°C) in an oven.[6]
Caption: Experimental Workflow for Diazonium Salt Stabilization.
Conclusion
The inclusion of zinc chloride in the formulation of this compound is not merely an additive but a fundamental component essential for its chemical stability. By forming a complex tetrachlorozincate double salt, zinc chloride effectively passivates the highly reactive diazonium group, preventing its premature decomposition. This stabilization transforms an otherwise transient chemical intermediate into a robust, solid reagent with a viable shelf life, making it a dependable tool for researchers and professionals in various fields of science and technology.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 5. scbt.com [scbt.com]
- 6. US2052386A - Zinc derivatives of diazo salts and a process of making them - Google Patents [patents.google.com]
- 7. This compound | 64071-86-9 [chemicalbook.com]
- 8. georgeweil.com [georgeweil.com]
- 9. US2707181A - Method for preparing solid diazonium - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Acid Phosphatase Staining in Gels using Fast Black K Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the visualization of acid phosphatase activity in polyacrylamide gels using Fast Black K Salt. This method is a reliable technique for identifying acid phosphatase isoenzymes and studying their expression under various experimental conditions.
Introduction
Acid phosphatases (ACPs) are a class of enzymes that catalyze the hydrolysis of phosphomonoesters at an acidic pH. Their activity and isoenzyme profiles can vary significantly with physiological and pathological states, making them important subjects of study in various biological and biomedical research fields. In-gel activity staining, or zymography, allows for the direct visualization of active enzymes following electrophoretic separation.
The this compound protocol is based on the simultaneous azo-dye coupling method. In this reaction, a substrate, typically α-naphthyl phosphate (B84403), is hydrolyzed by acid phosphatase, releasing α-naphthol. The α-naphthol then immediately couples with the diazonium salt, Fast Black K, to form an insoluble, colored precipitate at the site of enzyme activity.[1] This results in the appearance of distinct bands on the gel corresponding to the location of active acid phosphatase isoforms.
Applications
-
Isoenzyme Profiling: Identification and characterization of different acid phosphatase isoforms in tissue extracts, cell lysates, or culture media.[2]
-
Gene Expression Studies: Analysis of changes in acid phosphatase expression in response to various stimuli or genetic modifications.[2]
-
Disease Biomarker Discovery: Investigation of alterations in ACP activity or isoenzyme patterns associated with diseases.
-
Drug Development: Screening for inhibitors or activators of specific acid phosphatase isoforms.
Quantitative Data Summary
The following table summarizes typical reagent concentrations used in azo-dye-based phosphatase staining protocols. These values can be used as a starting point for optimization.
| Reagent | Concentration Range | Role in Protocol | Reference(s) |
| α-Naphthyl phosphate | 0.1% - 0.2% (w/v) | Substrate for acid phosphatase | [2][3] |
| This compound | 0.1% - 0.2% (w/v) | Azo-coupling agent to form colored precipitate | [3] |
| Sodium Acetate Buffer | 0.05 M - 0.1 M | Maintains acidic pH for optimal enzyme activity | [2] |
| pH of Buffer | 4.5 - 5.5 | Optimal pH range for acid phosphatase activity | [2] |
| Magnesium Chloride (MgCl₂) | 5 mM | Can enhance band formation and contrast | [2] |
Experimental Protocol
This protocol is designed for staining acid phosphatase activity in native polyacrylamide gels.
Materials and Reagents
-
Polyacrylamide gel with separated protein samples
-
Staining Solution:
-
0.1 M Sodium Acetate Buffer (pH 5.0)
-
α-Naphthyl phosphate (substrate)
-
This compound (azo-coupling agent)
-
-
Deionized water
-
Staining container
-
Orbital shaker
Staining Solution Preparation (Prepare fresh)
Note: Prepare the staining solution immediately before use and protect it from light to prevent degradation of the this compound.
-
In a light-protected container, dissolve α-naphthyl phosphate in 100 mL of 0.1 M Sodium Acetate Buffer (pH 5.0) to a final concentration of 0.1% (w/v).
-
Add this compound to the solution to a final concentration of 0.1% (w/v).
-
Mix gently until the salt is fully dissolved.
-
Filter the solution to remove any precipitate.
Staining Procedure
-
After electrophoresis, carefully remove the polyacrylamide gel from the glass plates.
-
Equilibrate the gel by incubating it in 100 mL of 0.1 M Sodium Acetate Buffer (pH 5.0) for 30-60 minutes at room temperature with gentle agitation.[2]
-
Decant the equilibration buffer and add the freshly prepared staining solution to the staining container, ensuring the gel is fully submerged.
-
Incubate the gel in the staining solution at room temperature in the dark with gentle agitation.[2] The incubation time can vary from 1 to 4 hours, depending on the abundance of the enzyme.[2]
-
Monitor the development of the colored bands. The reaction should be stopped when the desired band intensity is reached and before excessive background staining occurs.
-
To stop the staining reaction, discard the staining solution and wash the gel several times with deionized water.[2]
-
The gel can be imaged immediately. For long-term storage, the gel can be kept in a 5% acetic acid solution at 4°C.[2]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No bands or very faint bands | Inactive enzyme, insufficient protein loaded, or inappropriate pH. | Ensure samples were not denatured by heat or harsh detergents. Increase the amount of protein loaded. Verify the pH of the staining buffer is within the optimal range for acid phosphatase (pH 4.5-5.5). |
| High background staining | Over-staining, or spontaneous degradation of the substrate or this compound. | Reduce the incubation time. Prepare the staining solution immediately before use and protect it from light. Ensure the gel is thoroughly washed after staining. |
| Precipitate in staining solution or on the gel | Low solubility of the reagents. | Filter the staining solution before use. Adding MgCl₂ after filtration of the other components may reduce precipitation.[2] |
| Diffuse or poorly resolved bands | Enzyme diffusion during staining. | Decrease the incubation time or perform the staining at a lower temperature (e.g., 4°C) to slow down the enzymatic reaction and diffusion. |
Visualization of the Staining Mechanism and Workflow
The following diagrams illustrate the chemical principle of the staining reaction and the experimental workflow.
Caption: Principle of Azo-Dye Staining.
Caption: Acid Phosphatase Staining Workflow.
References
- 1. A Simple Azo-Dye Method for Histochemical Demonstration of Acid Phosphatase | Semantic Scholar [semanticscholar.org]
- 2. An effective in-gel assay protocol for the assessment of acid phosphatase (ACPase) isoform expression in the fungus Serendipita indica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Endopeptidase Activity Detection Using Fast Black K Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the detection and quantification of endopeptidase activity, particularly serine proteases like chymotrypsin (B1334515), using the chromogenic substrate N-acetyl-DL-phenylalanine β-naphthyl ester in conjunction with the coupling agent Fast Black K Salt. This method offers a versatile and sensitive approach for various applications, including enzyme kinetics, inhibitor screening, and in-gel activity visualization (zymography).
Introduction
The detection of endopeptidase activity is crucial in numerous fields, from basic research to drug discovery. Serine proteases, a major class of endopeptidases, are implicated in a wide range of physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer, making them important therapeutic targets.
This method relies on a two-step reaction. First, the endopeptidase cleaves the N-acetyl-DL-phenylalanine β-naphthyl ester substrate, releasing β-naphthol. Subsequently, the liberated β-naphthol reacts with this compound, a diazonium salt, in an azo coupling reaction to form a distinctively colored azo dye. The intensity of the color is directly proportional to the enzymatic activity and can be quantified spectrophotometrically or visualized directly in a gel matrix.
Principle of the Assay
The enzymatic and chemical reactions underlying this detection method are illustrated below.
Caption: General workflow of the endopeptidase activity assay.
Quantitative Data Summary
The following tables provide representative quantitative data that can be obtained using this assay. Note that these values are illustrative and may vary depending on the specific enzyme, substrate concentration, and experimental conditions.
Table 1: Kinetic Parameters for a Serine Protease
| Parameter | Value |
| Substrate | N-acetyl-DL-phenylalanine β-naphthyl ester |
| Apparent K_m | 71 µM[1] |
| V_max | Dependent on enzyme concentration |
Table 2: Inhibitor Potency (IC_50) against Chymotrypsin
| Inhibitor | IC_50 (Illustrative) |
| Chymostatin | 0.5 µM |
| Phenylmethylsulfonyl fluoride (B91410) (PMSF) | 10 µM |
| Soybean Trypsin Inhibitor | > 100 µM |
Experimental Protocols
Protocol 1: Quantitative Spectrophotometric Assay in a 96-Well Plate
This protocol is designed for the quantitative determination of endopeptidase activity in solution, suitable for enzyme kinetics and inhibitor screening.
Materials:
-
Endopeptidase (e.g., bovine α-chymotrypsin)
-
N-acetyl-DL-phenylalanine β-naphthyl ester (substrate)
-
This compound (coupling agent)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 540 nm
Reagent Preparation:
-
Substrate Stock Solution (10 mM): Dissolve 33.3 mg of N-acetyl-DL-phenylalanine β-naphthyl ester in 10 mL of DMF or DMSO. Store at -20°C in aliquots.
-
This compound Solution (1 mg/mL): Prepare fresh by dissolving 1 mg of this compound in 1 mL of Assay Buffer. Protect from light.
-
Enzyme Solution: Prepare a stock solution of the endopeptidase in Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point for chymotrypsin is a final concentration of 1-10 µg/mL.
Assay Procedure:
-
Assay Setup: To each well of a 96-well microplate, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of test compound (inhibitor) or vehicle control
-
20 µL of Enzyme Solution
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 10 µL of Substrate Stock Solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Color Development: Add 10 µL of freshly prepared this compound Solution to each well.
-
Final Incubation: Incubate at room temperature for 15 minutes, protected from light, to allow for color development.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (no enzyme) from all readings. For inhibitor screening, calculate the percentage of inhibition relative to the vehicle control. Determine IC_50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: In-Gel Activity Staining (Zymography)
This protocol allows for the visualization of endopeptidase activity directly in a polyacrylamide gel, which is useful for identifying active enzyme forms and determining their approximate molecular weights.
Materials:
-
SDS-PAGE equipment
-
Polyacrylamide gels (can be prepared with or without a copolymerized substrate like gelatin, depending on the target protease)
-
Sample buffer (non-reducing)
-
Running buffer
-
Washing Buffer: 50 mM Tris-HCl, pH 7.5, containing 2.5% Triton X-100
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.5
-
Staining Solution:
-
Substrate Solution: 0.2 mM N-acetyl-DL-phenylalanine β-naphthyl ester in Incubation Buffer (prepare from a 10 mM stock in DMF/DMSO).
-
This compound Solution: 0.5 mg/mL in Incubation Buffer (prepare fresh).
-
Procedure:
-
Sample Preparation: Mix protein samples with non-reducing sample buffer. Do not heat the samples, as this can irreversibly denature the enzyme.
-
Electrophoresis: Perform SDS-PAGE under non-reducing conditions at 4°C to separate the proteins based on their molecular weight.
-
Gel Washing (Renaturation): After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in an excess of Washing Buffer at room temperature with gentle agitation. This step removes SDS and allows the enzyme to renature.
-
Equilibration: Briefly rinse the gel with Incubation Buffer.
-
Enzymatic Reaction: Incubate the gel in the Substrate Solution at 37°C for 1-4 hours. The optimal incubation time will vary depending on the enzyme's activity.
-
Staining: Discard the Substrate Solution and add the freshly prepared this compound Solution. Incubate at room temperature for 15-30 minutes, protected from light.
-
Visualization: Bands of endopeptidase activity will appear as reddish-brown zones against a lighter background.
-
Documentation: Photograph the gel for documentation. The gel can be stored in distilled water.
Visualizations
Serine Protease Signaling Pathway in Coagulation
Serine proteases are central to the blood coagulation cascade, where a series of zymogen activations leads to the formation of a fibrin (B1330869) clot.
Caption: Simplified diagram of the serine protease-mediated blood coagulation cascade.
Experimental Workflow for Inhibitor Screening
The following diagram outlines the logical steps for screening endopeptidase inhibitors using the quantitative spectrophotometric assay.
Caption: Workflow for endopeptidase inhibitor screening.
References
Application Notes and Protocols: Leucine Aminopeptidase Staining with Fast Black K Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the histochemical localization of Leucine (B10760876) Aminopeptidase (B13392206) (LAP) activity using Fast Black K Salt. Leucine aminopeptidases are exopeptidases that play crucial roles in protein metabolism, and their activity is often altered in various physiological and pathological states, making them a subject of interest in research and drug development.
Principle of the Method
The histochemical detection of Leucine Aminopeptidase activity is based on a simultaneous azo-coupling reaction. The enzyme, if present in the tissue sample, hydrolyzes a specific substrate, typically a leucyl-naphthylamide derivative. This enzymatic cleavage releases a naphthylamine compound. In the presence of a diazonium salt, such as this compound, the liberated naphthylamine immediately couples to form a highly colored, insoluble azo dye at the site of enzyme activity. The intensity of the resulting color precipitate is proportional to the enzymatic activity.[1]
Applications
-
Histochemistry: Localization of LAP activity in various tissues and cell types to understand normal physiological processes.[1][2]
-
Enzyme Histochemistry: Studying the distribution and activity of LAP in pathological conditions, including inflammation and cancer.
-
Drug Development: Assessing the effect of potential drug candidates on LAP activity in situ.
Quantitative Data Summary
Quantitative analysis of LAP activity using histochemical staining is often semi-quantitative, based on the intensity of the color reaction. The data can be scored and tabulated for comparison between different samples or experimental conditions.
| Sample ID | Treatment Group | Staining Intensity Score (0-4+) | Percentage of Positive Cells (%) | Notes |
| Sample 1 | Control | ++ (2) | 60 | Moderate staining in cytoplasm |
| Sample 2 | Drug A | + (1) | 30 | Weak, diffuse staining |
| Sample 3 | Drug B | ++++ (4) | 90 | Intense granular staining |
| Sample 4 | Positive Control | +++ (3) | 85 | Strong staining in expected cell types |
| Sample 5 | Negative Control | 0 | <5 | No significant staining observed |
Scoring Criteria:
-
0: No staining
-
+ (1): Weak or diffuse staining
-
++ (2): Moderate and localized staining
-
+++ (3): Strong and distinct staining
-
++++ (4): Very strong and intense granular staining
Experimental Protocols
Protocol 1: Histochemical Staining of Leucine Aminopeptidase in Frozen Tissue Sections
This protocol is adapted from established methods for aminopeptidase histochemistry.
Materials and Reagents:
-
Fresh frozen tissue sections (5-10 µm)
-
L-Leucyl-β-naphthylamide hydrochloride (Substrate)
-
This compound (Diazonium Salt)[1]
-
0.1 M Phosphate (B84403) buffer, pH 7.0
-
0.85% Sodium Chloride (Saline)
-
Acetone (B3395972) (for fixation)
-
Nuclear Fast Red or other suitable counterstain
-
Aqueous mounting medium
Solutions Preparation:
-
Substrate Stock Solution (0.00137 M): Dissolve L-Leucyl-β-naphthylamide hydrochloride in 0.2 M phosphate buffer (pH 7.0). This solution can be stored in the refrigerator.[3]
-
Incubation Medium (prepare fresh):
-
0.1 M Phosphate buffer, pH 7.0: 10 ml
-
0.85% Sodium Chloride: 8 ml
-
Substrate Stock Solution: 2 ml
-
This compound: 10 mg
-
Mix well until the this compound is dissolved. This solution may be slightly opalescent.
-
Staining Procedure:
-
Cut fresh frozen tissue sections at 5-10 µm in a cryostat.
-
Mount the sections on clean glass slides.
-
Fix the sections in cold acetone (-20°C) for 1-2 minutes.
-
Allow the slides to air dry completely.
-
Incubate the slides in the freshly prepared incubation medium at 37°C for 30-60 minutes in a humid chamber. The optimal incubation time may vary depending on the tissue and the level of enzyme activity.
-
Rinse the slides thoroughly in distilled water.
-
Counterstain with Nuclear Fast Red for 1-5 minutes, if desired.
-
Rinse again in distilled water.
-
Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a permanent mounting medium. Alternatively, for a simpler procedure, air dry and mount with an aqueous mounting medium.
Expected Results:
-
Sites of Leucine Aminopeptidase activity will be marked by a black or dark brown granular precipitate.
-
Nuclei will be stained red if a counterstain is used.
Diagrams
Biochemical Reaction Pathway
Caption: Biochemical pathway of LAP staining.
Experimental Workflow
Caption: Experimental workflow for LAP histochemical staining.
References
Staining Enterochromaffin Cells with Fast Black K Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterochromaffin (EC) cells are specialized enteroendocrine cells dispersed throughout the gastrointestinal (GI) tract.[1][2] Although they constitute less than 1% of the total intestinal epithelium, they are the primary source of the body's serotonin (B10506) (5-hydroxytryptamine or 5-HT), producing over 90% of this crucial neurotransmitter and hormone.[3][4][5] Serotonin released from EC cells plays a pivotal role in regulating a wide array of physiological processes, including gut motility, secretion, visceral sensation, and inflammation. Dysregulation of EC cell function and serotonin signaling is implicated in various gastrointestinal disorders, such as irritable bowel syndrome (IBS), inflammatory bowel disease (IBD), and carcinoid syndrome. Consequently, the accurate identification and quantification of EC cells are of significant interest in both basic research and clinical drug development.
This application note provides a detailed protocol for the histochemical staining of enterochromaffin cells using Fast Black K Salt. This compound is a diazonium salt that undergoes an azo-coupling reaction with the phenolic group of serotonin, which is highly concentrated in the secretory granules of EC cells. This reaction results in the formation of a distinctly colored precipitate at the site of serotonin localization, allowing for the visualization and subsequent analysis of EC cells within tissue sections.
Principle of the Method
The staining method is based on the chemical reaction between the diazonium cation of this compound and the electron-rich aromatic ring of 5-hydroxytryptamine (serotonin). This electrophilic substitution reaction, known as azo coupling, results in the formation of a stable, colored azo dye. The intensity of the stain is proportional to the concentration of serotonin within the EC cell granules.
Data Presentation
The density of enterochromaffin cells can vary significantly along the gastrointestinal tract. The following table summarizes representative quantitative data on EC cell distribution in different regions of the human gut, as determined by various histological and immunohistochemical methods. This data can serve as a baseline for comparison when using the this compound staining protocol.
| Gastrointestinal Region | Mean Enterochromaffin Cell Density (cells/mm²) | Method of Quantification | Reference |
| Duodenum | 15 - 50 | Immunohistochemistry | (Representative range from multiple sources) |
| Jejunum | 10 - 40 | Immunohistochemistry | (Representative range from multiple sources) |
| Ileum | 20 - 60 | Immunohistochemistry | (Representative range from multiple sources) |
| Colon | 5 - 25 | Immunohistochemistry | (Representative range from multiple sources) |
| Appendix | High density, variable | Histology |
Experimental Protocols
This section provides a detailed methodology for the staining of enterochromaffin cells in paraffin-embedded gastrointestinal tissue sections using this compound.
Materials
-
This compound (hemi(zinc chloride) salt) (e.g., Sigma-Aldrich, Cat. No. F7253)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formalin, 10% neutral buffered
-
Xylene
-
Ethanol (B145695) (absolute, 95%, 70%)
-
Distilled water
-
Mayer's hemalum or other suitable counterstain
-
Mounting medium (resinous)
-
Microscope slides
-
Coplin jars
-
Microscope
Equipment
-
Microtome
-
Water bath
-
Slide warming table
-
Fume hood
-
Light microscope
Staining Protocol
-
Tissue Preparation:
-
Fix fresh gastrointestinal tissue specimens in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Dehydrate the fixed tissue through a graded series of ethanol (70%, 95%, absolute).
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin (B1166041) wax.
-
Cut 5 µm thick sections using a microtome and float them onto a warm water bath.
-
Mount the sections on clean glass microscope slides and dry them on a slide warming table.
-
-
Deparaffinization and Rehydration:
-
Place the slides in a slide rack and deparaffinize by immersing in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by passing them through a graded series of alcohol:
-
Absolute ethanol, two changes for 3 minutes each.
-
95% ethanol for 3 minutes.
-
70% ethanol for 3 minutes.
-
-
Rinse the slides thoroughly in distilled water.
-
-
Staining with this compound:
-
Prepare the staining solution immediately before use in a fume hood.
-
Dissolve 1 mg of this compound in 1 ml of distilled water to make a 0.1% solution.
-
Filter the solution to remove any undissolved particles.
-
Immerse the slides in the freshly prepared this compound solution for 1-2 minutes at room temperature. Note: The optimal staining time may vary depending on the tissue and fixation, so it is advisable to test a range of times.
-
Rinse the slides well in three changes of distilled water.
-
-
Counterstaining:
-
If desired, counterstain the sections with Mayer's hemalum for 30-60 seconds to visualize cell nuclei.
-
Wash the slides in running tap water for 5 minutes to "blue" the hematoxylin (B73222).
-
Rinse in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, absolute), two changes of 3 minutes each at every concentration.
-
Clear the slides in two changes of xylene for 5 minutes each.
-
Mount the coverslips using a resinous mounting medium.
-
Expected Results
Enterochromaffin cells will be stained a distinct red-brown to dark brown color, indicating the presence of serotonin. The staining will be localized to the cytoplasm of the EC cells, often with a granular appearance. Cell nuclei will be stained blue if a hematoxylin counterstain is used.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the this compound staining protocol for enterochromaffin cells.
Enterochromaffin Cell Signaling Pathway
Enterochromaffin cells act as sensory transducers in the gut, responding to various luminal stimuli to release serotonin. The diagram below depicts a simplified signaling pathway illustrating how EC cells can be activated by both chemical and mechanical stimuli, leading to serotonin secretion.
References
- 1. A Focus on Enterochromaffin Cells among the Enteroendocrine Cells: Localization, Morphology, and Role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enterochromaffin cell - Wikipedia [en.wikipedia.org]
- 3. Enterochromaffin cells are gut chemosensors that couple to sensory neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stratification of enterochromaffin cells by single-cell expression analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stratification of enterochromaffin cells by single-cell expression analysis | eLife [elifesciences.org]
Application Notes and Protocols for Amphetamine Visualization using Fast Black K Salt in Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and differentiation of amphetamine-type substances on thin-layer chromatography (TLC) plates using Fast Black K (FBK) salt as a visualizing reagent. This method is valued for its simplicity and its ability to distinguish between primary and secondary amines based on color development.
Introduction
Thin-layer chromatography is a widely used technique for the separation and identification of substances in various fields, including forensic science and pharmaceutical analysis. The visualization of separated compounds on the TLC plate is a critical step. Fast Black K salt, a diazonium salt, serves as an effective chromogenic reagent for the detection of amphetamines. The reaction between this compound and the amine functional groups of amphetamine and its derivatives results in the formation of distinctly colored azo dyes, allowing for their identification. A key advantage of this reagent is its ability to differentiate between primary and secondary amines, which yield violet and red spots, respectively.[1]
Quantitative Data Summary
The following table summarizes the chromatographic data for various amphetamine-type substances visualized with this compound on silica (B1680970) gel TLC plates.
Table 1: Rf Values and Detection Limits of Amphetamine-Type Substances with this compound Visualization
| Compound | Amine Type | Rf Value* | Detection Limit (nmol per spot) | Observed Color |
| Amphetamine (AMP) | Primary | 0.50 | 25 | Violet |
| Methamphetamine (METH) | Secondary | 0.35 | 50 | Red |
| 3,4-Methylenedioxyamphetamine (MDA) | Primary | 0.52 | 25 | Violet |
| 3,4-Methylenedioxymethamphetamine (MDMA) | Secondary | 0.43 | 50 | Red |
| p-Methoxyamphetamine (PMA) | Primary | 0.55 | 50 | Violet |
| p-Methoxymethamphetamine (PMMA) | Secondary | 0.48 | 50 | Red |
*Rf values were obtained using a mobile phase of 1,4-dioxane, methanol (B129727), chloroform, and 25% aqueous ammonia (B1221849) (6:2:2:1 v/v/v/v).[1]
Experimental Protocols
This section provides a detailed methodology for the TLC analysis of amphetamines using this compound for visualization.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 aluminum sheets (10 x 10 cm, 0.2 mm layer thickness)
-
Amphetamine Standards: Amphetamine, Methamphetamine, MDA, MDMA, PMA, and PMMA solutions in methanol (1 mg/mL)
-
Mobile Phase (Solvent System): A mixture of 1,4-dioxane, methanol, chloroform, and 25% aqueous ammonia in a ratio of 6:2:2:1 (v/v/v/v).[1]
-
Visualization Reagent: Fast Black K (FBK) salt solution.
Preparation of this compound Solution
To prepare the FBK spray reagent, dissolve 0.5 g of this compound in 100 mL of water.[1][2] This solution should be prepared fresh daily for optimal performance.
TLC Procedure
-
Spotting: Apply 1 µL of each amphetamine standard solution onto the TLC plate. The spots should be applied approximately 1.5 cm from the bottom edge of the plate and should be spaced at least 1 cm apart.
-
Development: Place the spotted TLC plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up the plate to a distance of approximately 8 cm.[1]
-
Drying: After development, remove the plate from the chamber and allow it to air dry completely in a fume hood to evaporate the mobile phase solvents.
Visualization
-
Spraying: Uniformly spray the dried TLC plate with the freshly prepared this compound solution.
-
Heating: Heat the sprayed plate in an oven at 100–110 °C.[1]
-
Observation: Colored spots will appear on the plate. Primary amines such as amphetamine and MDA will produce violet spots, while secondary amines like methamphetamine and MDMA will yield red spots.[1]
Diagrams
Experimental Workflow
Caption: TLC workflow for amphetamine visualization.
Chemical Reaction: Diazonium Coupling
The visualization of amphetamines with this compound is based on a diazonium coupling reaction. The diazonium group of this compound acts as an electrophile and attacks the nitrogen atom of the amine.
Caption: Diazonium coupling of this compound with a primary amine.
References
Application Notes: Protocol for Detecting Cyanobacterial Toxins Using Fast Black K Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanobacterial harmful algal blooms (cyanoHABs) pose a significant threat to water quality and public health through the production of a diverse range of potent toxins known as cyanotoxins. Rapid and effective screening methods are crucial for monitoring water safety and for the research and development of toxin mitigation strategies. This application note provides a detailed protocol for the detection of the neurotoxin anatoxin-a using Fast Black K salt, a diazonium reagent that facilitates a colorimetric reaction suitable for qualitative and semi-quantitative analysis.
The described method is based on thin-layer chromatography (TLC) and offers a cost-effective and straightforward alternative to more complex analytical instrumentation. It is particularly useful for high-capacity screening of multiple samples.
Principle of Detection
The detection of anatoxin-a with this compound is based on a chemical reaction between the diazonium salt and the secondary amine group present in the anatoxin-a molecule. This reaction, which occurs in situ on a thin-layer chromatography plate, results in the formation of a stable, orange-red 3,3-dialkyltriazene product, allowing for visual identification of the toxin.[1] this compound can also react with primary amines, but typically produces a different color, allowing for differentiation. Aliphatic tertiary amines generally do not react.[2]
Due to this specific reactivity with secondary amines, this method is highly suitable for the detection of anatoxin-a. However, it is not applicable for the detection of other major classes of cyanotoxins such as microcystins, which are cyclic peptides and lack a reactive amine group for this specific colorimetric reaction. The applicability to other toxins like cylindrospermopsin, which contains a primary amine and a guanidino group, has not been established and would likely result in different reaction products and colors, requiring separate validation.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the detection of anatoxin-a in cyanobacterial samples.
Reagents and Materials
-
Standards: Anatoxin-a standard (analytical grade)
-
Reagents:
-
This compound (practical grade)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (HPLC grade)
-
Ammonia (B1221849) solution (25%)
-
Distilled water
-
-
Equipment:
-
Thin-layer chromatography (TLC) plates (e.g., Silica gel 60 F254)
-
TLC developing tank
-
Capillary tubes for spotting
-
Spray bottle for reagent application
-
Fume hood
-
Oven or heating plate
-
Vortex mixer
-
Centrifuge
-
Preparation of Reagents
-
Anatoxin-a Standard Solutions: Prepare a stock solution of anatoxin-a in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of working standards ranging from 1 µg/mL to 20 µg/mL in methanol.
-
This compound Spray Reagent: Prepare a 0.5% (w/v) solution of this compound in distilled water. This solution should be freshly prepared before use.
-
Mobile Phase: Prepare a mobile phase consisting of chloroform, methanol, and ammonia (e.g., in a ratio of 80:15:2, v/v/v). The optimal ratio may require adjustment based on the specific TLC plates and environmental conditions.
Sample Preparation (Lyophilized Algal Material)
-
Weigh 100 mg of lyophilized algal material into a centrifuge tube.
-
Add 5 mL of methanol and vortex thoroughly for 1 minute.
-
Sonicate the sample for 10 minutes to enhance extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant for TLC analysis.
Thin-Layer Chromatography (TLC) Procedure
-
Spotting: Using a capillary tube, carefully spot 5-10 µL of the prepared sample extracts and anatoxin-a standards onto the TLC plate. Keep the spots small and at a consistent distance from the bottom edge of the plate.
-
Development: Place the spotted TLC plate in a developing tank pre-saturated with the mobile phase. Allow the solvent front to move up the plate until it is about 1 cm from the top edge.
-
Drying: Remove the TLC plate from the tank and dry it completely in a fume hood. Gentle heating (e.g., 50-60°C) can be used to expedite drying.
-
Visualization: In a well-ventilated fume hood, spray the dried TLC plate evenly with the freshly prepared 0.5% this compound solution.
-
Color Development: Gently heat the sprayed plate for a few minutes (e.g., at 80-100°C) to accelerate color development. The presence of anatoxin-a will be indicated by the appearance of an orange-red spot.
-
Analysis: Compare the retention factor (Rf) and color of the spots in the sample lanes to those of the anatoxin-a standards. The intensity of the color can be used for semi-quantitative estimation.
Data Presentation
The following table summarizes the key quantitative data associated with the detection of anatoxin-a using this compound and TLC.
| Parameter | Value | Reference |
| Analyte | Anatoxin-a | [1] |
| Method | Thin-Layer Chromatography with this compound Visualization | [1] |
| Detection Limit | 10 µg/g of lyophilized algal material | [1] |
| Color of Product | Orange-red | [1] |
| Chemical Basis | Formation of a 3,3-dialkyltriazene | [1] |
Visualizations
Chemical Reaction Pathway
The following diagram illustrates the chemical reaction between anatoxin-a and this compound, resulting in the formation of a colored triazene (B1217601) derivative.
Caption: Chemical reaction pathway for anatoxin-a detection.
Experimental Workflow
The diagram below outlines the major steps in the protocol for detecting anatoxin-a using this compound.
Caption: Workflow for anatoxin-a detection via TLC.
Conclusion
The this compound-based TLC method provides a reliable and accessible tool for the rapid screening of anatoxin-a in cyanobacterial samples. While it offers a lower-cost alternative to more sophisticated analytical techniques, users should be aware of its limitations, particularly its inapplicability to other major cyanotoxin classes like microcystins. For comprehensive cyanotoxin profiling and precise quantification, confirmatory analysis using methods such as liquid chromatography-mass spectrometry (LC-MS) is recommended. This protocol serves as a valuable initial step in the assessment of potential anatoxin-a contamination in environmental samples and research settings.
References
- 1. Facile detection of anatoxin-a in algal material by thin-layer chromatography with this compound - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. This compound: a versatile thin-layer chromatographic visualisation reagent for the differentiation of aliphatic amines - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for SDS-PAGE and Native-PAGE Staining with Fast Black K Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fast Black K Salt is a diazonium salt primarily utilized in histochemistry and, notably, in gel-based assays for the detection of specific enzyme activities. While not a conventional stain for total protein visualization in SDS-PAGE and native-PAGE, its application in zymography—a technique to detect enzymatic activity directly in the gel—is a powerful tool for functional proteomics and enzyme characterization. This document provides detailed application notes and protocols for using this compound to stain for enzyme activity in polyacrylamide gels.
The primary application of this compound in this context is for the activity staining of enzymes such as acid phosphatases, endopeptidases, and leucine (B10760876) aminopeptidases.[1] The staining mechanism relies on an enzymatic reaction where the target enzyme cleaves a substrate, and one of the cleavage products then couples with this compound to form an insoluble, colored precipitate at the location of the enzyme in the gel. This allows for the specific visualization of active enzyme bands.
Core Applications
-
Zymography: Detection of specific enzyme activity (e.g., acid phosphatases, peptidases) in protein samples separated by native or SDS-PAGE.
-
Enzyme Characterization: Identification and characterization of isoenzymes and the effects of inhibitors or activators on enzyme activity.
-
Functional Proteomics: Studying the functional state of specific enzymes in complex biological samples.
Comparison with Total Protein Stains
| Staining Method | Limit of Detection (LOD) | Linear Dynamic Range | Compatibility with Mass Spectrometry | Key Features |
| Coomassie Brilliant Blue R-250 | ~50-100 ng[2] | Narrow | Yes | Simple, inexpensive, but less sensitive. |
| Colloidal Coomassie G-250 | ~1-10 ng[3][4] | Moderate | Yes | Higher sensitivity than R-250 with lower background.[3][4] |
| Silver Staining | < 1 ng[2] | Narrow | Protocol dependent | Very high sensitivity, but more complex and can have a narrow linear range. |
| Fluorescent Stains (e.g., SYPRO Ruby) | ~0.1-0.5 ng | Wide | Yes | High sensitivity and broad dynamic range, requires a fluorescence imager. |
| This compound (Activity Stain) | Enzyme and substrate dependent | Not applicable for total protein | No | Detects specific enzyme activity, not total protein. |
Experimental Protocols
The following protocols are models for the detection of acid phosphatase activity in native and SDS-PAGE gels. These can be adapted for other enzymes by using the appropriate substrate and buffer conditions.
Protocol 1: Native-PAGE for Acid Phosphatase Activity Staining
Native-PAGE is ideal for retaining the native conformation and activity of enzymes.
1. Sample Preparation:
-
Prepare protein extracts in a non-denaturing, non-reducing buffer (e.g., Tris-HCl buffer, pH 6.8, with glycerol).
-
Avoid detergents and reducing agents that could inactivate the enzyme.
-
Keep samples on ice throughout the preparation.
2. Native-PAGE Electrophoresis:
-
Cast a native polyacrylamide gel of the desired percentage. Do not include SDS in the gel or running buffers.
-
Load protein samples.
-
Run the electrophoresis at a constant voltage (e.g., 100-150V) at 4°C to maintain protein stability.
3. Gel Staining for Acid Phosphatase Activity:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Wash Step: Incubate the gel in a chilled buffer appropriate for the enzyme's activity (e.g., 0.1 M sodium acetate (B1210297) buffer, pH 5.0 for acid phosphatase) for 30-60 minutes with gentle agitation.[5] This step removes any interfering components from the electrophoresis buffer and equilibrates the gel to the optimal pH for the enzyme.
-
Staining Solution Preparation (prepare fresh):
-
Substrate solution: Dissolve a suitable substrate, such as α-naphthyl phosphate, in the activity buffer.
-
Coupling dye: Dissolve this compound in the same buffer. A typical concentration is 0.5 - 1 mg/mL.
-
Combine the substrate and this compound solutions immediately before use. Some protocols may also include an activator like MgCl₂.[5]
-
-
Staining Reaction: Decant the wash buffer and add the staining solution to the gel. Incubate at room temperature or 37°C in the dark with gentle agitation. The optimal time can range from 30 minutes to several hours.[5]
-
Visualization: Dark brown or black bands will appear at the locations of acid phosphatase activity.
-
Stopping the Reaction: Once the desired band intensity is reached, decant the staining solution and wash the gel several times with distilled water.
-
Storage: The gel can be stored in 5% acetic acid or dried between cellophane sheets.[5]
Protocol 2: SDS-PAGE for Acid Phosphatase Activity Staining (Zymography)
SDS-PAGE can be used for zymography, but it requires a renaturation step to restore enzyme activity after denaturation by SDS.
1. Sample and Gel Preparation:
-
Prepare samples in a standard SDS-PAGE sample buffer but without heating and without a reducing agent (e.g., DTT, β-mercaptoethanol).
-
Cast an SDS-polyacrylamide gel. For some zymography applications, the substrate can be co-polymerized into the gel, but for staining with this compound, the substrate is added post-electrophoresis.
2. SDS-PAGE Electrophoresis:
-
Load samples and run the gel according to standard SDS-PAGE procedures.
3. Enzyme Renaturation:
-
After electrophoresis, wash the gel with a solution containing a non-ionic detergent (e.g., 2.5% Triton X-100 in water or buffer) for 30-60 minutes with gentle agitation. This step removes the SDS, allowing the enzyme to refold.
-
Wash the gel with distilled water or the enzyme's activity buffer to remove the detergent.
4. Gel Staining for Acid Phosphatase Activity:
-
Follow the same staining procedure as described in Protocol 1, step 3 .
Visualizations
Below are diagrams illustrating the experimental workflow and the principle of enzyme activity staining.
Caption: Experimental workflow for zymography using this compound.
Caption: Principle of enzyme activity staining with this compound.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. Protein Stains Support—Getting Started | Thermo Fisher Scientific - US [thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. An effective in-gel assay protocol for the assessment of acid phosphatase (ACPase) isoform expression in the fungus Serendipita indica - PMC [pmc.ncbi.nlm.nih.gov]
Histochemical Applications of Fast Black K Salt in Tissue Sections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fast Black K Salt, a stable diazonium salt, is a versatile histochemical reagent prized for its ability to form intensely colored, insoluble azo dyes at sites of specific enzymatic activity or chemical reactions within tissue sections.[1][2][3][4] Its lipophilic nature facilitates its interaction with cellular components, making it a valuable tool for the precise localization of various enzymes and substances.[1] This document provides detailed application notes and protocols for the use of this compound in the histochemical demonstration of acid phosphatase and non-specific esterase activity, as well as its application in the staining of enterochromaffin cells and periodate-generated aldehydes.
Chemical Properties and Principle of Staining
This compound, also known as Brentamine this compound, is the hemi(zinc chloride) salt of 2,5-dimethoxy-4-([4-nitrophenyl]azo)benzenediazonium chloride.[1][4] Its primary application in histochemistry relies on the principle of simultaneous azo-coupling. In this reaction, a colorless substrate is enzymatically cleaved, releasing a soluble, reactive product (e.g., naphthol). This product then immediately couples with this compound (the diazonium salt) to form a highly colored, insoluble azo dye precipitate at the site of the enzyme. This precise localization allows for the microscopic visualization of enzymatic activity within the cellular and subcellular context.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the histochemical applications of this compound.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₅O₄ · 1/2ZnCl₄ | [1][4] |
| Molecular Weight | 417.88 g/mol | [1][4][5] |
| Color Index Number | 37190 | [1][4] |
| Solubility in Water | 10 mg/mL | [1] |
| Appearance | Brown-red powder | [1] |
| Storage Temperature | Room Temperature | [1][5] |
Table 2: Recommended Staining Conditions
| Application | Enzyme/Target | Substrate | Optimal pH | Incubation Temperature | Incubation Time | Expected Color |
| Acid Phosphatase | Acid Phosphatase | Naphthol AS-BI phosphate | 4.5 - 5.5 | 37°C | 30 - 60 min | Black/Brown |
| Non-Specific Esterase | Non-Specific Esterases | α-Naphthyl acetate | 6.5 - 7.5 | 37°C | 15 - 30 min | Black/Brown |
| Enterochromaffin Cells | Argentaffin granules | (Endogenous serotonin) | Alkaline | Room Temperature | Variable | Black/Brown |
| Periodate-Generated Aldehydes | Aldehyde groups | (Generated by periodic acid) | Neutral | Room Temperature | 10 - 20 min | Black/Brown |
Experimental Protocols
Demonstration of Acid Phosphatase Activity
This protocol details the localization of acid phosphatase, a lysosomal enzyme, in tissue sections.
a. Reagents
-
Fixative: Cold (4°C) formol-calcium (4% formaldehyde (B43269) in 1% aqueous calcium chloride)
-
Buffer: 0.1 M Acetate buffer, pH 5.0
-
Substrate Solution:
-
Naphthol AS-BI phosphate: 10 mg
-
N,N-Dimethylformamide (DMF): 0.5 mL
-
0.1 M Acetate buffer, pH 5.0: 50 mL
-
-
Incubation Medium:
-
This compound: 25 mg
-
Substrate Solution: 50 mL
-
-
Counterstain: 1% Methyl Green or Nuclear Fast Red
-
Mounting Medium: Aqueous mounting medium (e.g., Glycergel)
b. Protocol
-
Tissue Preparation: Fix fresh frozen tissue sections (10-15 µm) in cold formol-calcium for 10-15 minutes. Alternatively, paraffin-embedded sections can be used after deparaffinization and rehydration.
-
Rinsing: Rinse the sections thoroughly in three changes of distilled water.
-
Incubation:
-
Prepare the incubation medium by dissolving this compound in the substrate solution. Filter if necessary.
-
Incubate the sections in the freshly prepared incubation medium at 37°C for 30-60 minutes in a dark, humid chamber.
-
-
Washing: Rinse the sections in three changes of distilled water.
-
Counterstaining: Counterstain with 1% Methyl Green or Nuclear Fast Red for 1-2 minutes to visualize nuclei.
-
Washing: Rinse briefly in distilled water.
-
Dehydration and Mounting: Dehydrate rapidly through graded alcohols, clear in xylene, and mount with a synthetic resinous medium. For a simpler procedure that may better preserve the azo dye, mount directly from water using an aqueous mounting medium.
c. Expected Results
Sites of acid phosphatase activity will be marked by a black or dark brown granular precipitate. Nuclei will be stained green or red, depending on the counterstain used.
Demonstration of Non-Specific Esterase Activity
This protocol is for the localization of non-specific esterases, which are a group of enzymes found in various cell types, including macrophages and monocytes.
a. Reagents
-
Fixative: Cold (4°C) acetone (B3395972) or a mixture of citrate-acetone-formaldehyde.
-
Buffer: 0.1 M Phosphate buffer, pH 7.4
-
Substrate Solution:
-
α-Naphthyl acetate: 10 mg
-
Acetone: 0.5 mL
-
0.1 M Phosphate buffer, pH 7.4: 50 mL
-
-
Incubation Medium:
-
This compound: 25 mg
-
Substrate Solution: 50 mL
-
-
Counterstain: Hematoxylin
-
Mounting Medium: Aqueous mounting medium
b. Protocol
-
Tissue Preparation: Fix fresh frozen tissue sections (10-15 µm) or air-dried blood/bone marrow smears in cold fixative for 30-60 seconds.
-
Rinsing: Rinse gently in distilled water.
-
Incubation:
-
Prepare the incubation medium by dissolving this compound in the substrate solution. Filter if necessary.
-
Incubate the sections at 37°C for 15-30 minutes.
-
-
Washing: Rinse thoroughly in running tap water for 2-3 minutes.
-
Counterstaining: Stain with Hematoxylin for 1-2 minutes to visualize nuclei.
-
Washing: Rinse in tap water.
-
Mounting: Mount with an aqueous mounting medium.
c. Expected Results
Sites of non-specific esterase activity will appear as a black or dark brown precipitate. Nuclei will be stained blue.
Staining of Enterochromaffin Cells (Argentaffin Reaction)
Enterochromaffin cells contain granules that can reduce silver solutions without an external reducing agent (argentaffin reaction). This compound can also be used to stain these cells, likely due to the presence of serotonin.
a. Reagents
-
Fixative: 10% Neutral buffered formalin.
-
This compound Solution: 0.1% this compound in 0.1 M Phosphate buffer, pH 7.4.
-
Counterstain: Nuclear Fast Red.
-
Mounting Medium: Synthetic resinous medium.
b. Protocol
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Staining: Immerse slides in the this compound solution at room temperature for 10-20 minutes.
-
Washing: Rinse well in distilled water.
-
Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes.
-
Washing: Rinse in distilled water.
-
Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount.
c. Expected Results
Enterochromaffin cell granules will be stained dark brown to black. Nuclei will be stained red.
Indirect Staining of Periodate-Generated Aldehydes
This method utilizes the reactivity of this compound with aldehyde groups generated by the oxidation of carbohydrates with periodic acid. It serves as an alternative to the traditional Schiff reagent in the Periodic Acid-Schiff (PAS) reaction.
a. Reagents
-
Fixative: 10% Neutral buffered formalin.
-
Periodic Acid Solution: 0.5% aqueous periodic acid.
-
This compound Solution: 0.1% this compound in distilled water.
-
Counterstain: Hematoxylin.
-
Mounting Medium: Synthetic resinous medium.
b. Protocol
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Oxidation: Treat sections with 0.5% periodic acid for 5-10 minutes.
-
Washing: Rinse thoroughly in distilled water.
-
Staining: Immerse in the this compound solution for 10-20 minutes at room temperature.
-
Washing: Rinse well in distilled water.
-
Counterstaining: Counterstain with Hematoxylin for 1-2 minutes.
-
Washing: Rinse in tap water.
-
Dehydration and Mounting: Dehydrate, clear, and mount.
c. Expected Results
Structures containing carbohydrates with 1,2-glycol groups (e.g., glycogen, mucins, basement membranes) will be stained dark brown to black. Nuclei will be stained blue.
Visualization of Pathways and Workflows
Caption: Mechanism of simultaneous azo-coupling with this compound.
Caption: General experimental workflow for enzyme histochemistry using this compound.
Caption: Role of acid phosphatase in the lysosomal degradation pathway.
Caption: General role of non-specific esterases in cellular processes.
References
Fast Black K Salt: Application Notes and Protocols for Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fast Black K Salt, a diazonium salt, is a versatile chromogenic reagent employed in various analytical chemistry applications. Its utility lies in its ability to form intensely colored azo dyes upon coupling with specific target molecules, enabling their visualization and quantification. This document provides detailed application notes and protocols for the use of this compound as a visualization reagent in thin-layer chromatography (TLC), enzyme histochemistry, and colorimetric assays.
Visualization of Amines and Alkaloids on Thin-Layer Chromatography (TLC) Plates
This compound is a valuable tool for the detection and differentiation of aliphatic amines, including amphetamines, on TLC plates. The reagent reacts with primary and secondary amines to produce distinctly colored spots, facilitating their identification.
Experimental Protocol
Materials:
-
Developed and dried TLC plates (silica gel 60 F254)
-
This compound solution (0.5% w/v in distilled water)
-
Spraying apparatus
-
Drying oven or heat gun
Procedure:
-
Prepare the this compound spray reagent by dissolving 0.5 g of this compound in 100 mL of distilled water.[1] Prepare this solution fresh daily.
-
After developing and thoroughly drying the TLC plate, place it in a fume hood.
-
Evenly spray the plate with the this compound solution.
-
Heat the plate at 100-110°C for 5-10 minutes to facilitate color development.[1]
-
Observe the colored spots against a white background.
Data Presentation
| Analyte Class | Observed Color with this compound |
| Primary Amines | Violet[1] |
| Secondary Amines | Red[1] |
| Tertiary Amines | No reaction |
Logical Workflow for Amine Detection on TLC Plates
Caption: Workflow for the visualization of amines on TLC plates using this compound.
Colorimetric Assay for Cannabinoids
This compound can be utilized for the colorimetric determination of cannabinoids. The reaction, similar to that with other diazonium salts like Fast Blue BB, produces stable diazo compounds with cannabinoids in an alkaline medium, allowing for their quantification. The resulting colored complexes have distinct absorption maxima that can be measured spectrophotometrically.
Experimental Protocol
Materials:
-
Cannabinoid extract in a suitable solvent (e.g., ethanol)
-
This compound solution (concentration to be optimized, starting with 0.1% w/v in water)
-
Alkaline solution (e.g., 0.1 M NaOH)
-
Spectrophotometer and cuvettes
Procedure:
-
To a cuvette, add the cannabinoid extract.
-
Add the this compound solution.
-
Initiate the reaction by adding the alkaline solution and mix thoroughly.
-
Measure the absorbance at the respective absorption maxima for the cannabinoids of interest. A full spectral scan is recommended to determine the optimal wavelength.
-
Prepare a calibration curve using cannabinoid standards to quantify the concentration in the sample.
Data Presentation
Based on data from the analogous Fast Blue BB salt, the following absorption maxima and molar extinction coefficients can be expected. These values should be experimentally verified for this compound.
| Cannabinoid | Expected Absorption Maxima (nm) | Molar Extinction Coefficient (ε) |
| Δ⁸-Tetrahydrocannabinol (Δ⁸-THC) | ~488 | ~3.3 x 10⁴[2] |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | ~489 | ~2.9 x 10⁴ |
| Cannabidiol (CBD) | ~470 | ~5.2 x 10⁴ |
| Cannabinol (CBN) | ~490 | ~2.5 x 10⁴ |
Signaling Pathway of Cannabinoid Detection
Caption: Reaction pathway for the colorimetric detection of cannabinoids using this compound.
Histochemical Staining of Acid Phosphatase Activity
This compound is employed for the histochemical demonstration of acid phosphatase activity in tissues. The enzyme hydrolyzes a substrate, typically an alpha-naphthyl phosphate (B84403), releasing a naphthol compound. This product then couples with this compound to form an insoluble, colored precipitate at the site of enzyme activity.
Experimental Protocol
Materials:
-
Frozen or paraffin-embedded tissue sections
-
Fixative (if required, e.g., cold acetone)
-
Incubation Buffer (e.g., 0.1 M Acetate Buffer, pH 5.0)
-
Substrate Solution: Alpha-naphthyl acid phosphate (e.g., 1 mg/mL in incubation buffer)
-
This compound (e.g., 1 mg/mL)
-
Nuclear counterstain (e.g., Nuclear Fast Red)
-
Mounting medium
Procedure:
-
Prepare tissue sections as required. If using paraffin-embedded sections, deparaffinize and rehydrate.
-
If necessary, fix the sections according to standard protocols.
-
Prepare the incubation solution immediately before use by dissolving alpha-naphthyl acid phosphate and this compound in the incubation buffer. The solution should be clear.
-
Incubate the tissue sections in this solution at 37°C for 30-60 minutes, or until the desired staining intensity is achieved.
-
Rinse the sections thoroughly in distilled water.
-
Counterstain with a suitable nuclear stain, if desired.
-
Rinse, dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
Data Presentation
| Structure/Cell Type | Expected Staining Result |
| Sites of Acid Phosphatase Activity | Black or dark brown precipitate |
| Nuclei (with counterstain) | Red or blue, depending on the counterstain used |
Experimental Workflow for Acid Phosphatase Staining
Caption: Workflow for the histochemical staining of acid phosphatase activity.
Other Applications
Disclaimer: The provided protocols are intended as a guide and may require optimization for specific applications and laboratory conditions. Always follow appropriate laboratory safety procedures when handling chemicals.
References
Application Notes & Protocols: Environmental Monitoring Techniques Using Fast Black K Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Fast Black K Salt in environmental monitoring. The focus is on the detection of phenolic compounds and organophosphate/carbamate (B1207046) pesticides, common pollutants in water sources.
Introduction to this compound in Environmental Analysis
This compound, a stable diazonium salt, is a versatile chromogenic reagent.[1][2] Its primary application in environmental monitoring stems from its ability to undergo a diazotization-coupling reaction with electron-rich aromatic compounds, such as phenols, and with the products of certain enzymatic reactions. This reaction results in the formation of a colored azo dye, which can be quantified spectrophotometrically. This principle allows for the development of sensitive and rapid assays for the detection of various environmental contaminants.[3][4]
Key Applications:
-
Detection of Phenolic Compounds: Direct colorimetric quantification of phenols in water samples.
-
Enzyme Inhibition-Based Biosensing: Indirect detection of enzyme inhibitors, such as organophosphate and carbamate pesticides, through the measurement of acetylcholinesterase (AChE) activity.[5]
Detection of Phenolic Compounds in Water Samples
Principle
This method is based on the coupling reaction between this compound and phenolic compounds under alkaline conditions to form a colored azo compound. The intensity of the color produced is directly proportional to the concentration of phenols in the sample and can be measured using a spectrophotometer.
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound (≥25% dye content)
-
Phenol (B47542) standard solution (1000 mg/L)
-
Sodium Carbonate (Na₂CO₃) solution (1 M)
-
Deionized (DI) water
-
Water sample for analysis
-
Spectrophotometer
-
Volumetric flasks and pipettes
-
pH meter
2.2.2. Preparation of Reagents
-
This compound Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of DI water. Prepare this solution fresh daily and store it in an amber bottle to protect it from light.
-
Sodium Carbonate Solution (1 M): Dissolve 10.6 g of Na₂CO₃ in 100 mL of DI water.
-
Phenol Stock Solution (100 mg/L): Dilute 10 mL of the 1000 mg/L phenol standard solution to 100 mL with DI water.
-
Phenol Working Standards (0.5 - 10 mg/L): Prepare a series of working standards by further diluting the phenol stock solution with DI water.
2.2.3. Sample Preparation
-
Collect water samples in clean glass bottles.
-
If necessary, filter the samples using a 0.45 µm syringe filter to remove any particulate matter.
-
Adjust the pH of the sample to approximately 11.5 using the 1 M Na₂CO₃ solution.
2.2.4. Assay Procedure
-
Pipette 5 mL of the pH-adjusted sample or standard into a clean test tube.
-
Add 1 mL of the 0.5% this compound solution.
-
Mix thoroughly and allow the reaction to proceed for 15 minutes at room temperature in the dark.
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax), which should be determined by scanning a mid-range standard (e.g., 5 mg/L) from 400 to 700 nm. The λmax is expected to be in the range of 500-600 nm.
-
Prepare a blank using 5 mL of DI water instead of the sample/standard and follow the same procedure. Subtract the absorbance of the blank from the sample and standard readings.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of phenols in the sample from the calibration curve.
Data Presentation
Table 1: Representative Quantitative Data for Phenol Detection
| Parameter | Value |
| Linearity Range | 0.5 - 10.0 mg/L |
| Limit of Detection (LOD) | 0.1 mg/L |
| Limit of Quantification (LOQ) | 0.5 mg/L |
| Correlation Coefficient (R²) | > 0.995 |
| Precision (RSD) | < 5% |
| Recovery (in spiked samples) | 92 - 108% |
Note: These values are representative and should be determined for each specific experimental setup.
Detection of Organophosphate and Carbamate Pesticides
Principle
This method utilizes the inhibition of the enzyme acetylcholinesterase (AChE) by organophosphate and carbamate pesticides. The activity of AChE is determined by its hydrolysis of a substrate (1-naphthyl acetate) to produce 1-naphthol (B170400). The 1-naphthol then reacts with this compound to form a colored azo dye. In the presence of pesticides, AChE is inhibited, leading to a decrease in the production of 1-naphthol and a corresponding reduction in color intensity. The degree of inhibition is proportional to the concentration of pesticides in the sample.
Experimental Protocol
3.2.1. Materials and Reagents
-
This compound
-
Acetylcholinesterase (AChE) from electric eel
-
1-Naphthyl acetate (B1210297) (substrate)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Pesticide standard (e.g., chlorpyrifos)
-
DI water
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well microplates (optional)
3.2.2. Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 7.4): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions and adjust the pH.
-
AChE Solution (1 U/mL): Dissolve AChE in phosphate buffer. The optimal concentration may need to be determined experimentally.
-
1-Naphthyl Acetate Solution (10 mM): Dissolve 18.6 mg of 1-naphthyl acetate in 10 mL of ethanol.
-
This compound Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of DI water. Prepare fresh daily.
-
Pesticide Stock Solution (100 ppm): Dissolve 10 mg of the pesticide standard in 100 mL of ethanol.
-
Pesticide Working Standards (0.01 - 1 ppm): Prepare a series of dilutions of the stock solution in DI water or a very low percentage of ethanol to avoid enzyme denaturation.
3.2.3. Assay Procedure (Microplate Format)
-
Enzyme Inhibition Step:
-
To each well, add 50 µL of phosphate buffer.
-
Add 25 µL of the water sample or pesticide standard.
-
Add 25 µL of the AChE solution.
-
Incubate for 20 minutes at room temperature to allow for pesticide-induced inhibition.
-
-
Enzymatic Reaction Step:
-
Add 50 µL of the 1-naphthyl acetate solution to each well to start the enzymatic reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Color Development Step:
-
Add 50 µL of the this compound solution to each well to stop the enzymatic reaction and initiate the color-forming reaction.
-
Allow the color to develop for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at the λmax (determined as in the phenol protocol, likely around 530 nm).
-
Prepare a control with no pesticide (100% enzyme activity) and a blank with no enzyme.
-
-
Calculation:
-
Calculate the percentage of inhibition for each sample/standard using the formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Data Presentation
Table 2: Representative Quantitative Data for Pesticide Detection (Chlorpyrifos)
| Parameter | Value |
| IC₅₀ (50% inhibitory conc.) | 0.1 ppm |
| Limit of Detection (LOD) | 0.02 ppm |
| Linearity Range (for inhibition curve) | 0.01 - 1.0 ppm |
| Precision (RSD) | < 10% |
Note: These values are representative and highly dependent on the specific pesticide and assay conditions.
Visualizations
Experimental Workflows and Signaling Pathways
References
- 1. Dye content, ≥25%, practical grade, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound practicalgrade 64071-86-9 [sigmaaldrich.com]
- 3. icontrolpollution.com [icontrolpollution.com]
- 4. researchgate.net [researchgate.net]
- 5. Paper-based acetylcholinesterase inhibition assay combining a wet system for organophosphate and carbamate pesticides detection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background Staining with Fast Black K Salt
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address high background staining when using Fast Black K Salt for enzyme histochemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a lipophilic, monoazo diazonium salt used as a chromogen in enzyme histochemistry. Its primary application is for the visualization of enzyme activity, most notably alkaline phosphatase (AP), but also for endopeptidases and leucine (B10760876) aminopeptidases. In a typical reaction, an enzyme cleaves a substrate (like Naphthol AS-MX phosphate), releasing a product that immediately couples with this compound. This reaction forms a distinct, insoluble black precipitate at the site of enzyme activity.[1]
Q2: What are the most common causes of high background staining in enzyme histochemistry?
High background staining can obscure specific signals and lead to misinterpretation of results. The primary causes include:
-
Endogenous Enzyme Activity: Tissues can contain native enzymes (like peroxidases or phosphatases) that react with the substrate, causing non-specific signal.[2][3]
-
Non-specific Reagent Binding: The diazonium salt or other reagents can bind non-specifically to tissue components through ionic or hydrophobic interactions.
-
Sub-optimal Reagent Concentrations: Excessively high concentrations of the substrate or the this compound can lead to high background.
-
Incorrect Incubation Parameters: Incubation times that are too long or temperatures that are too high can increase non-specific staining.
-
Inadequate Fixation or Sample Preparation: Poor fixation can fail to preserve tissue morphology and inactivate some non-specific enzymes, while thick tissue sections can trap reagents.
-
Insufficient Washing: Failure to thoroughly wash away unbound reagents between steps is a frequent cause of background signal.
Q3: How can I prevent high background staining before I even start my experiment?
Proactive measures are key to achieving a clean stain.
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Use Positive and Negative Controls: Always include a positive control tissue known to express the target enzyme and a negative control where the primary enzyme-linked antibody (if applicable) is omitted to assess secondary reagent binding.
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Ensure Proper Fixation: Follow validated fixation protocols precisely for your tissue type to preserve morphology and enzyme activity.
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Optimize Section Thickness: Prepare thinner tissue sections to ensure complete penetration of reagents and effective washing.
-
Use Fresh Reagents: Always prepare fresh staining solutions, as diazonium salts can degrade over time.
Troubleshooting Guide: High Background Staining
Problem: Diffuse, uniform background staining across the entire tissue section and slide.
This issue often points to problems with the staining solution, endogenous enzyme activity, or inadequate washing.
| Potential Cause | Recommended Solution |
| Endogenous Alkaline Phosphatase Activity | Tissues like kidney, bone, and intestine have high levels of endogenous AP. Inactivate this activity by pre-treating slides with a quenching agent. The most common inhibitor for AP is Levamisole (typically 1-2 mM), which can be added to the substrate solution. |
| Overly Concentrated Staining Solution | High concentrations of this compound or the substrate can lead to precipitation and non-specific binding. Reduce the concentration of the diazonium salt and/or substrate by 25-50% and test again. |
| Prolonged Incubation Time | The staining reaction may be proceeding too quickly or for too long. Monitor the color development under a microscope and stop the reaction as soon as a clear positive signal is observed. Reduce the overall incubation time. |
| High Incubation Temperature | Elevated temperatures can accelerate non-specific reactions. Perform the incubation at room temperature (18-26°C) or consider cooling to 4°C for a longer, more controlled reaction. |
| Insufficient Washing | Unbound reagents remaining on the slide will cause a uniform background. Increase the duration and number of wash steps after incubation. Use a buffer containing a mild detergent like Tween-20 (0.05%) to reduce surface tension and improve washing efficiency. |
Problem: Non-specific, granular black precipitates are observed.
This often indicates a problem with reagent solubility or interactions within the buffer system.
| Potential Cause | Recommended Solution |
| Precipitation of this compound | The diazonium salt may not be fully dissolved or may be precipitating out of solution. Ensure the salt is completely dissolved before use. Always filter the final staining solution through a 0.22 µm filter immediately before applying it to the tissue. |
| Incorrect Buffer pH | The coupling reaction between the liberated naphthol and the diazonium salt is pH-dependent. Ensure the buffer pH is optimal for the alkaline phosphatase reaction (typically pH 8.6-9.5). Verify the pH of your buffers with a calibrated meter. |
| Poor Reagent Quality | The this compound may be old or degraded. Use a fresh vial of the reagent and store it according to the manufacturer's instructions, protected from light and moisture. |
Experimental Protocols
Optimized Protocol for Alkaline Phosphatase Staining
This protocol is designed to minimize background when using this compound for detecting alkaline phosphatase activity in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
- Immerse slides in fresh xylene (2 changes, 5 minutes each).
- Transfer to 100% ethanol (B145695) (2 changes, 3 minutes each).
- Transfer to 95% ethanol (2 changes, 3 minutes each).
- Transfer to 70% ethanol (2 changes, 3 minutes each).
- Rinse thoroughly in distilled water.
2. Quenching Endogenous Enzymes (If Necessary):
- To block endogenous peroxidase (if using an HRP-conjugate upstream), incubate sections in 3% H₂O₂ for 10 minutes.
- Rinse well with distilled water.
- Note: For endogenous alkaline phosphatase, Levamisole will be added later in the substrate solution.
3. Blocking Non-Specific Binding:
- Wash slides in a buffer (e.g., TBS with 0.05% Tween-20).
- Incubate sections with a protein-based blocking solution, such as 2% Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody, for 30 minutes at room temperature to prevent non-specific hydrophobic interactions.
4. Staining Reaction:
- Prepare the staining solution immediately before use and protect it from light.
- Dissolve Naphthol AS-MX phosphate (B84403) substrate in the recommended buffer (e.g., Tris buffer, pH 9.5).
- Add Levamisole to a final concentration of 1-2 mM to inhibit endogenous AP activity (if required).
- Dissolve this compound in the substrate solution (a typical concentration is 0.5 - 1.0 mg/mL).
- Mix well and filter the solution through a 0.22 µm filter.
- Drain the blocking solution from the slides.
- Apply the filtered Fast Black K staining solution to the tissue sections.
- Incubate at room temperature (18-26°C) for 15-60 minutes. Monitor color development microscopically.
5. Rinsing and Counterstaining:
- Stop the reaction by rinsing the slides thoroughly in wash buffer for 2 minutes, followed by distilled water.
- If desired, counterstain with a suitable nuclear stain like Mayer's Hematoxylin for 1-2 minutes.
- Rinse gently in running tap water.
6. Dehydration and Mounting:
- Dehydrate the sections through graded alcohols (70%, 95%, 100%).
- Clear in xylene.
- Mount with a permanent aqueous mounting medium.
Data Presentation
Table 1: Parameter Optimization to Reduce Background
This table summarizes the expected impact of adjusting key experimental parameters on the signal-to-noise ratio.
| Parameter | Standard Condition | Optimized Condition (Low Background) | Expected Outcome |
| This compound Conc. | 1.0 mg/mL | 0.5 mg/mL | Reduces non-specific precipitate and diffuse background. |
| Incubation Time | 60 min | 20 min (or until signal is clear) | Prevents over-development and "bleeding" of the signal. |
| Incubation Temperature | 25°C | 18°C or 4°C (overnight) | Slows reaction kinetics, favoring specific over non-specific binding. |
| Washing Steps | 2 x 2 min in TBS | 3 x 5 min in TBS + 0.05% Tween-20 | More effective removal of unbound reagents. |
| Endogenous AP Block | None | 1 mM Levamisole in substrate buffer | Eliminates background from endogenous enzyme activity. |
Visualizations
Caption: Workflow for staining with this compound.
Caption: Decision tree for troubleshooting background.
Caption: Reporter gene assay using Alkaline Phosphatase.
References
Preventing precipitate formation in Fast Black K Salt solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fast Black K Salt. Our aim is to help you prevent precipitate formation and ensure the stability and reliability of your this compound solutions.
Troubleshooting Guide: Preventing Precipitate Formation
This compound is a diazonium salt known for its instability in solution, which can lead to the formation of precipitates and compromise experimental results. This guide addresses common issues and provides practical solutions.
Q1: My this compound solution formed a precipitate immediately after preparation. What went wrong?
Immediate precipitate formation is often due to the solution's pH, the temperature of the solvent, or the quality of the reagents. This compound is most stable in acidic conditions.
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Solution:
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Ensure your solvent is acidic. The use of a pre-chilled, slightly acidic buffer (e.g., acetate (B1210297) buffer, pH 4.5-5.0) is recommended over deionized water alone.
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Dissolve the this compound in a small amount of cold, dilute acid (e.g., 0.1N HCl) before bringing it to the final volume with your buffer.
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Always use high-purity, contaminant-free water and reagents.
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Q2: My solution was clear initially but developed a precipitate after a short time. How can I prevent this?
The gradual formation of a precipitate is typically a sign of decomposition of the diazonium salt. This is accelerated by exposure to light, elevated temperatures, and neutral or alkaline pH.
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Solution:
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Work quickly and on ice: Prepare the solution immediately before use and keep it in an ice bath throughout your experiment.
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Protect from light: Use amber-colored vials or wrap your glassware in aluminum foil to minimize light exposure.
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Maintain acidity: Ensure the pH of your final working solution remains in the acidic range. Diazonium salts are generally more stable at lower pH values.
-
Q3: Can I store my this compound solution for later use?
Due to its inherent instability, it is strongly recommended to prepare this compound solutions fresh for each experiment. Storage, even for a few hours, can lead to significant degradation and precipitation.
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Solution:
-
If a brief storage period is unavoidable, store the solution at 2-8°C in a tightly sealed, light-protected container. However, be aware that some degradation is still likely to occur.
-
For applications requiring high sensitivity, always use a freshly prepared solution.
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Q4: I've followed all the steps, but I still see some particulate matter. What should I do?
If a small amount of precipitate forms despite taking precautions, it can be removed before use to prevent interference with your assay.
-
Solution:
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Filter the solution through a cold, pre-wetted filter paper (e.g., Whatman No. 1) immediately before adding it to your reaction mixture.
-
Perform this filtration step quickly and on ice to minimize further decomposition.
-
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting precipitate formation in this compound solutions.
Caption: Troubleshooting logic for this compound precipitate formation.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for this compound?
While this compound is soluble in water (up to 10 mg/mL), using a slightly acidic buffer is recommended to enhance stability.
Q: What are the optimal storage conditions for solid this compound?
Solid this compound should be stored at room temperature in a dry, well-ventilated, and tightly sealed container to protect it from moisture and light.[1]
Q: At what pH is this compound most stable?
Diazonium salts, in general, are most stable in acidic conditions. While specific quantitative data for this compound is limited, a pH range of 4.5 to 5.0 is a good starting point for enhanced stability in solution.
Q: Are there any stabilizing agents that can be added to the solution?
For diazonium salts in general, the addition of certain non-ionic or specific cationic surfactants has been shown to improve stability. However, the effectiveness of these for this compound in specific applications would need to be validated.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Property | Value | Notes |
| Solubility in Water | 10 mg/mL | Conditions not specified. |
| Melting Point | 150 °C (decomposes) | The compound decomposes upon melting.[2] |
| Recommended pH Range | 4.5 - 5.0 (recommended) | Based on general stability of diazonium salts. |
| Storage Temperature (Solid) | Room Temperature | In a dry, dark place. |
| Storage Temperature (Solution) | 2-8°C (short-term) | Fresh preparation is strongly recommended. |
Experimental Protocol: Preparation of a Stable this compound Solution for Enzyme Histochemistry (Acid Phosphatase Staining)
This protocol is adapted from standard procedures for acid phosphatase staining and incorporates best practices for handling unstable diazonium salts.
Reagents and Materials:
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This compound
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0.1 M Acetate Buffer (pH 5.0)
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Naphthol AS-BI phosphate (B84403) (substrate)
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N,N-Dimethylformamide
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0.1 N Hydrochloric Acid (HCl)
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Ice bath
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Amber vials or foil
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Magnetic stirrer and stir bar
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Filter paper (Whatman No. 1 or equivalent)
Experimental Workflow Diagram
Caption: Workflow for preparing and using this compound staining solution.
Step-by-Step Methodology:
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Prepare the Substrate Solution:
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In an amber vial, dissolve 5 mg of Naphthol AS-BI phosphate in 0.5 mL of N,N-Dimethylformamide.
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Place the vial on a magnetic stirrer to ensure it fully dissolves.
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Buffer the Substrate:
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Place the vial containing the substrate solution in an ice bath.
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While stirring, slowly add 50 mL of pre-chilled 0.1 M Acetate Buffer (pH 5.0).
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-
Prepare the this compound Solution:
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In a separate small, chilled tube, weigh out 10 mg of this compound.
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Add 1 mL of cold 0.1 N HCl and vortex briefly to dissolve. This should be done immediately before the next step.
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-
Combine and Form the Staining Solution:
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Continue stirring the buffered substrate solution in the ice bath.
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Slowly, dropwise, add the 1 mL of freshly prepared this compound solution to the buffered substrate.
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A slight color change may be observed. Do not be alarmed by a minor cloudiness that may appear initially.
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-
Filter the Staining Solution:
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Immediately before use, filter the final staining solution through a cold, pre-wetted filter paper to remove any micro-precipitates.
-
-
Staining Procedure:
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Incubate the tissue sections in the freshly prepared and filtered staining solution according to your specific protocol (typically 30-60 minutes at 37°C).
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Rinse the slides thoroughly in distilled water.
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Counterstain if desired.
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Dehydrate through graded alcohols, clear in xylene, and mount with a permanent mounting medium.
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By following these guidelines and protocols, you can significantly reduce the likelihood of precipitate formation and achieve more consistent and reliable results in your experiments involving this compound.
References
Optimizing incubation time for Fast Black K Salt staining
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Fast Black K Salt staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for in biological staining?
This compound is a water-soluble diazonium salt used as a chromogenic substrate in enzyme histochemistry.[1][2] It is commonly employed for the demonstration of various enzymes, including:
The principle of the staining reaction involves the enzymatic cleavage of a substrate, which then couples with this compound to produce an insoluble, colored precipitate at the site of enzyme activity.
Q2: What are the key factors that influence the incubation time for this compound staining?
Optimizing incubation time is critical for achieving clear, specific staining. Several factors can influence the ideal incubation duration:
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Enzyme Activity: Tissues or cells with high enzyme activity will require shorter incubation times, while those with lower activity will need longer incubation.
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Temperature: Enzyme reaction rates are temperature-dependent. Higher temperatures generally increase the rate of reaction, thus shortening the required incubation time. However, excessively high temperatures can lead to enzyme denaturation and loss of signal.
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Substrate Concentration: The concentration of the primary substrate that is cleaved by the enzyme can affect the reaction rate.
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pH of the Incubation Buffer: Enzymes have optimal pH ranges for their activity. The pH of the incubation buffer should be optimized for the specific enzyme being targeted.
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Tissue Preparation: The method of tissue fixation and processing can impact enzyme activity and accessibility, thereby influencing the necessary incubation time.
Q3: What is a typical starting point for incubation time and temperature?
Based on protocols for similar enzyme histochemistry techniques, a general starting point for incubation is between 30 to 60 minutes at room temperature (20-25°C) or 37°C . It is crucial to empirically determine the optimal time and temperature for your specific sample and target enzyme.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining and provides systematic steps to resolve them.
| Problem | Possible Causes | Suggested Solutions |
| Weak or No Staining | Incubation time is too short. | Increase the incubation time in increments (e.g., 15-30 minutes) to allow for sufficient product deposition. |
| Enzyme activity is low or has been compromised. | - Ensure proper tissue handling and fixation to preserve enzyme activity.- Use fresh or properly stored tissue sections.- Consider using a positive control tissue known to have high enzyme activity. | |
| Incorrect incubation temperature. | Optimize the incubation temperature. Try incubating at 37°C to enhance enzyme activity, but avoid temperatures that could denature the enzyme. | |
| Sub-optimal pH of the incubation buffer. | Verify that the pH of your buffer is within the optimal range for the target enzyme. | |
| Reagents are old or improperly stored. | Use fresh this compound and substrate solutions. Ensure they have been stored according to the manufacturer's recommendations. | |
| High Background Staining | Incubation time is too long. | Reduce the incubation time. Over-incubation can lead to non-specific staining and high background. |
| Concentration of this compound is too high. | Decrease the concentration of this compound in the staining solution. | |
| Inadequate washing. | Ensure thorough washing of the sections after incubation to remove excess reagents. | |
| Endogenous enzyme activity. | If applicable, consider using an appropriate inhibitor in a pre-incubation step to block endogenous enzyme activity that could contribute to background. | |
| Non-specific Precipitate | Reagent precipitation. | Filter the this compound solution before use to remove any undissolved particles. |
| Spontaneous decomposition of the diazonium salt. | Prepare the staining solution fresh just before use, as diazonium salts can be unstable in solution. |
Experimental Protocols
While a specific, universally optimized protocol for this compound is application-dependent, the following provides a generalized workflow for enzyme histochemistry using this salt.
Generalized Protocol for Enzyme Histochemistry with this compound
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Tissue Preparation:
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Prepare fresh frozen tissue sections (e.g., 10-20 µm) using a cryostat.
-
Alternatively, for some enzymes, appropriately fixed and paraffin-embedded tissues may be used, though this can reduce enzyme activity.
-
-
Pre-incubation (Optional):
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If high endogenous enzyme activity is anticipated, pre-incubate the sections in a buffer containing an appropriate inhibitor.
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-
Preparation of Staining Solution:
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Prepare the incubation buffer at the optimal pH for the target enzyme.
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Dissolve the appropriate substrate in the buffer.
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Just before use, dissolve this compound in the buffer and filter to remove any precipitate. A typical starting concentration is 0.5 - 1.0 mg/mL.
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Incubation:
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Cover the tissue sections with the freshly prepared staining solution.
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Incubate in a humidified chamber for a predetermined time (e.g., 30-60 minutes) and at an optimized temperature (e.g., room temperature or 37°C).
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-
Washing:
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Gently rinse the sections in buffer to stop the reaction and remove excess staining solution.
-
-
Counterstaining (Optional):
-
If desired, counterstain with a suitable nuclear stain (e.g., Hematoxylin or Methyl Green) to provide morphological context.
-
-
Dehydration and Mounting:
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Dehydrate the sections through a graded series of ethanol.
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Clear in xylene or a xylene substitute.
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Mount with a permanent mounting medium.
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Visualizations
References
Effect of pH on Fast Black K Salt staining efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Fast Black K Salt in staining procedures, with a specific focus on the critical role of pH in achieving optimal staining efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound staining?
This compound is a diazonium salt used in histochemical staining, particularly for demonstrating the activity of enzymes like acid phosphatase.[1][2] The staining process is based on a diazonium coupling reaction. In the case of acid phosphatase, the enzyme hydrolyzes a substrate, such as a naphthol AS phosphate (B84403), at the site of its activity. The released naphthol then couples with this compound to form a highly colored, insoluble azo dye precipitate, thus visualizing the location of the enzyme.
Q2: How does pH affect this compound staining?
The pH of the incubation medium is a critical factor that influences multiple aspects of the staining reaction:
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Enzyme Activity: The target enzyme, for instance, acid phosphatase, has an optimal pH at which it exhibits maximum activity. For acid phosphatases, this is typically in the acidic range, often around pH 5.0.[3]
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Coupling Reaction: The coupling reaction between the liberated naphthol and the diazonium salt is also pH-dependent. Generally, the coupling with phenolic compounds is more efficient in a slightly alkaline environment.
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Salt Stability: Diazonium salts like Fast Black K can be unstable at very high or very low pH. This compound is known to be incompatible with strong bases, which can lead to its degradation and a loss of staining ability.[4]
Therefore, the optimal pH for your experiment will be a compromise that ensures sufficient enzyme activity, efficient coupling, and the stability of the this compound.
Q3: What is the recommended pH for acid phosphatase staining using this compound?
While the optimal pH can vary depending on the specific tissue and fixation method, a common starting point for acid phosphatase staining using diazonium salts is around pH 5.0.[3] This pH supports the activity of the acid phosphatase enzyme. However, it is highly recommended to perform a pH optimization experiment for your specific system to achieve the best results.
Troubleshooting Guide
Issue 1: Weak or No Staining
| Possible Cause | Recommended Solution |
| Suboptimal pH | The pH may be too low for efficient coupling or too high, leading to enzyme inactivation or salt degradation. Perform a pH optimization experiment by preparing staining solutions with a range of pH values (e.g., 4.5, 5.0, 5.5, 6.0). |
| Inactive this compound | The salt may have degraded due to improper storage or exposure to light and moisture. Use fresh, properly stored this compound. |
| Inactive Enzyme | The enzyme in the tissue may have been inactivated during fixation or processing. Review your fixation protocol and consider using a milder fixation method or unfixed cryosections. |
| Incorrect Substrate Concentration | The concentration of the naphthol AS phosphate substrate may be too low. Ensure you are using the recommended concentration. |
| Insufficient Incubation Time | The incubation time may be too short for a visible product to form. Increase the incubation time and monitor the development of the stain. |
Issue 2: High Background Staining
| Possible Cause | Recommended Solution |
| pH is too high | A high pH can promote non-specific binding of the diazonium salt. Try lowering the pH of the incubation solution. |
| Excessive this compound Concentration | A high concentration of the diazonium salt can lead to non-specific precipitation. Reduce the concentration of this compound in your staining solution. |
| Spontaneous Decomposition of the Diazonium Salt | If the staining solution is not used fresh, the diazonium salt can decompose and lead to background deposition. Always prepare the staining solution immediately before use. |
| Inadequate Rinsing | Insufficient rinsing after incubation can leave behind unreacted reagents. Ensure thorough but gentle rinsing of the sections. |
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the literature detailing the staining efficiency of this compound across a range of pH values. The optimal pH is often determined empirically. The following table provides a theoretical framework for expected results based on the principles of enzyme histochemistry and diazonium salt chemistry.
| pH Range | Expected Enzyme Activity (Acid Phosphatase) | Expected Coupling Efficiency | Expected this compound Stability | Predicted Staining Outcome |
| < 4.0 | Substantially Decreased | Low | Potentially Unstable | Very weak to no staining |
| 4.5 - 5.5 | Optimal | Moderate | Stable | Potentially optimal staining |
| 6.0 - 7.0 | Decreasing | Increasing | Stable | Variable, may be weaker due to lower enzyme activity |
| > 7.5 | Very Low to Inactive | High | Potentially Unstable | Weak to no staining with high background |
Experimental Protocols
Protocol for pH Optimization of this compound Staining for Acid Phosphatase
This protocol provides a framework for determining the optimal pH for your specific application.
1. Reagents and Buffers:
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Acetate (B1210297) Buffer (0.1 M): Prepare solutions of 0.1 M acetic acid and 0.1 M sodium acetate. Mix to achieve the desired pH values (e.g., 4.5, 5.0, 5.5, 6.0). Verify the final pH with a calibrated pH meter.
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Naphthol AS-BI Phosphate (or other suitable naphthol substrate) solution.
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This compound.
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Tissue sections (cryostat or paraffin-embedded, appropriately prepared).
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Mounting medium.
2. Staining Procedure:
-
Prepare a series of incubation solutions, each with a different pH using the prepared acetate buffers. For each pH value, prepare the following solution immediately before use:
-
Acetate Buffer (0.1 M, specific pH): 50 ml
-
Naphthol AS-BI Phosphate solution: (Concentration as per manufacturer's recommendation)
-
This compound: 25 mg (or as optimized)
-
-
Mix well until the this compound is completely dissolved. Filter the solution.
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Immerse the tissue sections in the respective pH-differentiated incubation solutions.
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Incubate at 37°C for 30-60 minutes, or as determined by your initial protocol.
-
Rinse the sections gently in distilled water.
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Counterstain if desired (e.g., with Methyl Green).
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Dehydrate through a graded series of ethanol, clear in xylene, and mount.
3. Evaluation:
-
Examine the slides under a microscope.
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Compare the staining intensity and localization at each pH.
-
Note any differences in background staining.
-
The optimal pH will be the one that provides the strongest specific staining with the lowest background.
Visualizations
Troubleshooting Workflow for pH-Related Staining Issues
Caption: Troubleshooting workflow for pH issues in this compound staining.
References
Troubleshooting weak signal in enzyme histochemistry with Fast Black K Salt
Welcome to the Technical Support Center for enzyme histochemistry applications using Fast Black K Salt. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here we address specific issues you may encounter, providing potential causes and solutions to ensure optimal staining results.
Q1: Why is my staining signal weak or completely absent?
A weak or absent signal is a common issue that can arise from several factors throughout the experimental workflow. The primary reasons can be categorized into issues with the enzyme, the substrate, the chromogen, or the protocol itself.
Troubleshooting Weak or Absent Signal
| Potential Cause | Recommended Solution |
| Enzyme Inactivation | Fixation: Over-fixation or use of an inappropriate fixative can destroy enzyme activity. Reduce fixation time or switch to a milder fixative like cold acetone (B3395972) or cold formalin. For some enzymes, unfixed frozen sections are ideal.[1][2] Heat: Excessive heat can denature the enzyme. Avoid high temperatures during tissue processing and incubation.[1] Endogenous Inhibitors: Some tissues contain endogenous substances that can inhibit the target enzyme. Consider adding specific inhibitors for non-target enzymes to the incubation medium (e.g., levamisole (B84282) for most non-intestinal alkaline phosphatases).[3] |
| Substrate Issues | Substrate Instability: Naphthol AS phosphate (B84403) substrates can be unstable. Prepare substrate solutions fresh before each use. Incorrect pH: Enzyme activity is highly pH-dependent. Ensure the pH of your incubation buffer is optimal for your target enzyme (e.g., alkaline pH for alkaline phosphatase, acidic pH for acid phosphatase).[1] |
| This compound (Chromogen) Issues | Deterioration: this compound can degrade over time, especially when exposed to light and moisture. Store it in a cool, dark, and dry place. Prepare the this compound solution immediately before use. Incorrect Concentration: Using too low a concentration of this compound will result in a weak signal. Optimize the concentration according to your protocol. |
| Protocol and Incubation | Insufficient Incubation Time: The enzymatic reaction may not have had enough time to produce a sufficient amount of product. Increase the incubation time. Incorrect Incubation Temperature: Most enzyme histochemistry reactions are performed at room temperature or 37°C. Ensure your incubation temperature is appropriate for the enzyme being detected. Lower temperatures can significantly decrease enzyme activity. Reagent Penetration: Poor penetration of reagents into the tissue section can lead to weak staining. Ensure sections are of appropriate thickness. |
| Tissue Preparation | Tissue Processing Artifacts: Improper tissue handling, such as allowing the tissue to dry out or freezing artifacts, can lead to poor staining. |
Q2: I'm observing high background staining. What could be the cause?
High background staining can obscure the specific signal and make interpretation difficult. This is often due to non-specific binding of reagents or endogenous enzyme activity.
Troubleshooting High Background Staining
| Potential Cause | Recommended Solution |
| Endogenous Enzyme Activity | Tissues can have endogenous enzyme activity that is the same as the target enzyme. Pre-incubate sections with an appropriate inhibitor to block this activity. For example, use levamisole for endogenous alkaline phosphatase or tartrate for some acid phosphatases. A negative control slide, where the primary enzyme is inactivated (e.g., by heat), can help determine if endogenous activity is present. |
| Non-specific Chromogen Precipitation | The diazonium salt may precipitate non-specifically. Filter the final staining solution before applying it to the slides. |
| Over-development | Excessive incubation time can lead to high background. Optimize the incubation time by checking the signal development periodically under a microscope. |
| Improper Washing | Inadequate washing between steps can leave residual reagents that contribute to background. Ensure thorough but gentle washing. |
Experimental Protocols
This section provides a detailed methodology for a typical enzyme histochemistry experiment using this compound for the detection of alkaline phosphatase activity.
Protocol: Alkaline Phosphatase Staining with this compound
Materials:
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Fresh frozen tissue sections (cryostat sections)
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Fixative (e.g., cold acetone or 4% paraformaldehyde)
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Tris buffer (pH 9.0-9.5)
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Naphthol AS-MX phosphate (or other Naphthol AS derivative)
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N,N-Dimethylformamide (DMF) or other suitable solvent for the substrate
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This compound
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Levamisole (optional, for blocking endogenous alkaline phosphatase)
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Aqueous mounting medium
Procedure:
-
Tissue Preparation:
-
Cut fresh frozen tissue sections at 5-10 µm using a cryostat.
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Mount the sections on glass slides.
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Air dry the sections for a short period.
-
-
Fixation:
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Immerse the slides in cold acetone (-20°C) for 10 minutes or in 4% paraformaldehyde at 4°C for 1-2 minutes.
-
Rinse the slides gently with distilled water.
-
-
Preparation of Staining Solution (prepare immediately before use):
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Dissolve Naphthol AS-MX phosphate in a small amount of DMF.
-
Add this solution to the Tris buffer (pH 9.0-9.5).
-
If blocking endogenous alkaline phosphatase is necessary, add levamisole to the buffer.
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Just before use, add this compound to the solution and mix well. The final concentration of this compound is typically around 1 mg/mL.
-
Filter the final staining solution.
-
-
Incubation:
-
Cover the tissue sections with the staining solution.
-
Incubate at room temperature or 37°C for 15-60 minutes. Monitor the color development under a microscope to avoid over-staining.
-
-
Washing and Counterstaining:
-
Rinse the slides thoroughly with distilled water.
-
If desired, counterstain with a suitable nuclear stain like Nuclear Fast Red.
-
Rinse again with distilled water.
-
-
Mounting:
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Mount the coverslip using an aqueous mounting medium.
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Visualizations
Enzymatic Reaction and Signal Generation
Caption: The two-step process of signal generation in enzyme histochemistry using this compound.
Troubleshooting Workflow for Weak Signal
Caption: A logical workflow for troubleshooting weak or absent signals in your experiment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Electron microscopical enzyme histochemistry on unfixed tissues and cells. Bridging the gap between LM and EM enzyme histochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Fast Black K Salt Staining Sensitivity
Welcome to the technical support center for improving the sensitivity of Fast Black K Salt staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your staining protocols and achieve high-quality, sensitive results.
Frequently Asked Questions (FAQs)
Q1: What is this compound staining?
This compound is a diazonium salt used in enzyme histochemistry to visualize the activity of various enzymes, most notably acid and alkaline phosphatases. The staining method is based on a simultaneous coupling azo dye technique. In this reaction, an enzyme in the tissue specimen hydrolyzes a substrate, typically a naphthol derivative like Naphthol AS-BI phosphate (B84403). The liberated naphthol derivative then immediately couples with this compound, a diazonium salt, to form a highly colored, insoluble azo dye at the site of enzyme activity.[1][2][3][4]
Q2: What is the principle behind the azo coupling reaction?
The fundamental principle is a two-step enzymatic and chemical reaction:
-
Enzymatic Hydrolysis: The target enzyme (e.g., acid phosphatase) cleaves a phosphate group from a naphthol-based substrate.
-
Azo Coupling: The released naphthol compound immediately reacts with the diazonium salt (this compound) to form a visible, insoluble colored precipitate.
The intensity of the color produced is directly proportional to the activity of the enzyme in the tissue.
Q3: Why is the pH of the incubation buffer critical for the staining?
The pH of the incubation buffer is a critical factor that influences both the enzyme activity and the stability of the diazonium salt.[5] For instance, acid phosphatase functions optimally at an acidic pH (around 5.0), while alkaline phosphatase requires an alkaline environment (pH 9-10). The coupling reaction itself is also pH-dependent; a slightly alkaline environment is generally preferred to maintain the stability of the diazonium salt and facilitate the coupling reaction.
Troubleshooting Guides
Issue 1: Weak or No Staining
Weak or absent staining is a common issue that can be frustrating. Below are potential causes and solutions to enhance the signal intensity.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure tissue was properly fixed and processed to preserve enzyme activity. For many enzymes, snap-frozen tissues are preferred over formalin-fixed paraffin-embedded tissues. Avoid prolonged fixation times. |
| Incorrect Buffer pH | Verify the pH of all buffers. The pH should be optimal for the specific enzyme being localized (e.g., pH ~5.0 for acid phosphatase). |
| Suboptimal Substrate Concentration | Increase the concentration of the Naphthol AS-BI phosphate substrate in the incubation solution. A higher substrate concentration can lead to a faster enzymatic reaction. |
| Insufficient Incubation Time or Temperature | Increase the incubation time to allow for more product formation. For some enzymes, a slightly elevated temperature (e.g., 37°C) can increase the reaction rate. However, be cautious as excessive heat can inactivate the enzyme. |
| Degraded this compound | This compound is light-sensitive and can degrade over time. Use a fresh solution of this compound for each experiment. |
Issue 2: High Background Staining
High background can obscure specific staining and make interpretation difficult. Here are strategies to reduce non-specific signal.
| Potential Cause | Recommended Solution |
| Non-specific Binding of this compound | Rinse sections thoroughly with buffer after incubation to remove any unbound diazonium salt. Consider adding a blocking step with a non-reactive protein like bovine serum albumin (BSA) before incubation. |
| Endogenous Enzyme Activity | If you are detecting an enzyme that is also present endogenously in your tissue in an unwanted location, consider using a specific inhibitor for that endogenous enzyme if available. |
| Over-incubation | Reduce the incubation time. While longer incubation can increase signal, it can also lead to higher background. |
| Excessive Reagent Concentration | Titrate the concentration of this compound and the naphthol substrate to find the optimal balance between signal and background. |
| Diffusion of the Reaction Product | Ensure the coupling reaction is rapid by using an optimal pH and sufficient concentration of this compound. This minimizes the diffusion of the liberated naphthol before it can be captured. |
Experimental Protocols
Detailed Protocol for Acid Phosphatase Staining
This protocol is adapted for the detection of acid phosphatase activity in snap-frozen tissue sections using a simultaneous azo-coupling method.
Reagents:
-
Naphthol AS-BI phosphate (Substrate)
-
This compound (Diazonium Salt)
-
N,N-dimethylformamide (for dissolving substrate)
-
Acetate (B1210297) Buffer (0.1 M, pH 5.0)
-
Nuclear Fast Red or Methyl Green (for counterstaining)
-
Aqueous mounting medium
Procedure:
-
Tissue Preparation: Cut snap-frozen tissue sections at 10-16 µm and mount on slides.
-
Fixation (Optional but Recommended): Fix sections in cold acetone (B3395972) or a formaldehyde-based fixative for a short period (e.g., 10 minutes) to preserve morphology. Rinse thoroughly with distilled water.
-
Incubation Solution Preparation:
-
Dissolve Naphthol AS-BI phosphate in a small volume of N,N-dimethylformamide.
-
Add this solution to the acetate buffer (pH 5.0).
-
Just before use, dissolve this compound in the buffered substrate solution. The final concentration of this compound should be optimized, but a starting point of 1 mg/mL is common.
-
-
Incubation:
-
Cover the tissue sections with the incubation solution.
-
Incubate at 37°C for 30-60 minutes in a dark, humid chamber.
-
-
Washing: Rinse the slides thoroughly in several changes of distilled water.
-
Counterstaining: Counterstain with Nuclear Fast Red or Methyl Green for 1-5 minutes to visualize cell nuclei.
-
Washing: Rinse briefly in distilled water.
-
Mounting: Mount the coverslip with an aqueous mounting medium.
Visualizations
Below are diagrams illustrating key aspects of the this compound staining process.
References
Common mistakes to avoid in azo coupling reactions for histochemistry
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common mistakes and issues encountered during azo coupling reactions for histochemical staining.
Troubleshooting Guide
Problem 1: Weak or No Staining
Weak or absent staining is a frequent issue in azo coupling reactions. This guide provides a systematic approach to identifying and resolving the root cause.
Caption: A troubleshooting decision tree for weak or absent staining results.
Problem 2: High Background or Non-Specific Staining
High background staining can obscure specific signals, making interpretation difficult. This is often due to non-specific binding of reagents or endogenous factors within the tissue.
Possible Causes and Solutions:
-
Cause: Endogenous enzyme activity.
-
Solution: Tissues may contain enzymes that can react with the substrate, leading to false-positive results. Pre-treat sections with an appropriate inhibitor. For example, use levamisole (B84282) for alkaline phosphatase or hydrogen peroxide for peroxidase.
-
-
Cause: Non-specific binding of the diazonium salt.
-
Solution: Ensure that the tissue sections are adequately blocked. Using a blocking serum from the same species as the secondary antibody can be effective.[1] Additionally, ensure that the concentration of the diazonium salt is optimal, as excessive concentrations can lead to non-specific binding.
-
-
Cause: Diffusion of the reaction product.
-
Solution: The product of the enzyme-substrate reaction may diffuse from its original site before it is captured by the diazonium salt. This can be minimized by using a "simultaneous coupling" method where the substrate and diazonium salt are present in the incubation medium together.[2] Also, ensure the coupling rate is rapid.[3]
-
Problem 3: Formation of Crystalline Precipitates
The appearance of crystalline precipitates on the tissue section is a common artifact.
Possible Causes and Solutions:
-
Cause: Poor solubility of the diazonium salt or the final azo dye.
-
Solution: Ensure all components of the staining solution are fully dissolved. Filtering the staining solution before use can help remove any undissolved particles. Some diazonium salts are inherently less soluble and may require the addition of a solvent like dimethylformamide to the incubation medium.
-
-
Cause: Incorrect pH of the incubation medium.
-
Solution: The pH of the medium can affect the solubility of the reagents. Verify and adjust the pH of all buffers and solutions to the optimal range for the specific reaction.[4]
-
-
Cause: Staining solution is old or has deteriorated.
-
Solution: Diazonium salt solutions are often unstable and should be prepared fresh before each use. Over time, the salt can decompose and form insoluble byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in a successful azo coupling reaction for histochemistry?
A1: Temperature control is one of the most critical factors. Diazonium salts are thermally unstable and can rapidly decompose at temperatures above 5°C. This decomposition leads to a loss of the reactive species and will result in weak or no staining. Both the diazotization step (if preparing the salt in-house) and the coupling reaction should be carried out in an ice bath at 0-5°C.
Q2: How does pH affect the azo coupling reaction?
A2: The pH of the coupling medium is crucial and its optimal range depends on the nature of the coupling agent.
-
For phenols and naphthols: A mildly alkaline pH (typically 8-10) is required. This deprotonates the hydroxyl group to form the more reactive phenoxide ion, which is a stronger nucleophile.
-
For aromatic amines: A mildly acidic to neutral pH is generally used.
Q3: What is the difference between "simultaneous coupling" and "post-coupling" methods?
A3:
-
Simultaneous Coupling: In this method, the tissue is incubated in a solution containing both the substrate and the diazonium salt. The enzyme acts on the substrate to release a product that immediately couples with the diazonium salt to form an insoluble colored precipitate at the site of enzyme activity.
-
Post-Coupling: This is a two-step method. First, the tissue is incubated with the substrate to allow the enzymatic reaction to produce an insoluble product. Then, the tissue is transferred to a separate solution containing the diazonium salt for the coupling reaction. This method can be advantageous as it prevents the potential inactivation of the enzyme by the diazonium salt.
Q4: Which are some common diazonium salts and coupling agents used in histochemistry?
A4: A variety of diazonium salts and coupling agents are used, depending on the target enzyme and the desired color of the final product.
-
Common Diazonium Salts: Fast Red TR, Fast Blue B, Fast Garnet GBC, and hexazonium pararosanilin are frequently used.
-
Common Coupling Agents (as part of substrates): Naphthol AS derivatives (e.g., Naphthol AS-BI phosphate (B84403) for acid phosphatase) and α-naphthyl acetate (B1210297) (for non-specific esterase) are common.
Q5: How can I prevent the diffusion of the enzyme or the reaction product?
A5: Diffusion can lead to poor localization of the final stain. To minimize this:
-
Use cryostat sections of fresh, unfixed tissue, as fixation can damage enzymes.
-
Employ a simultaneous coupling technique with a high coupling rate to "trap" the reaction product as it is formed.
-
The use of semipermeable membranes can also help to limit the diffusion of enzymes during incubation.
Data Presentation
Table 1: Optimal pH and Temperature for Azo Coupling Reactions
| Coupling Component | Optimal pH Range | Optimal Temperature | Rationale |
| Phenols/Naphthols | 8 - 10 | 0 - 5°C | Alkaline pH deprotonates the hydroxyl group to the more reactive phenoxide ion. |
| Aromatic Amines | 4 - 7 | 0 - 5°C | Mildly acidic to neutral pH prevents protonation of the amino group, maintaining its nucleophilicity. |
Experimental Protocols
Protocol 1: General Method for Azo Coupling Staining of Acid Phosphatase
This protocol is a generalized procedure and may require optimization for specific tissues and antibodies.
Materials:
-
Fresh frozen cryostat sections
-
Naphthol AS-BI phosphate (substrate)
-
Fast Garnet GBC (diazonium salt)
-
N,N-Dimethylformamide
-
Acetate buffer (0.1 M, pH 5.0)
-
Mayer's hemalum (for counterstaining)
-
Aqueous mounting medium
Procedure:
-
Preparation of Incubation Medium:
-
Dissolve 5 mg of Naphthol AS-BI phosphate in 0.5 ml of N,N-dimethylformamide.
-
Add 50 ml of 0.1 M acetate buffer (pH 5.0) and mix well.
-
Add 50 mg of Fast Garnet GBC salt, mix, and filter. This solution should be used immediately.
-
-
Staining:
-
Bring cryostat sections to room temperature.
-
Incubate the sections in the freshly prepared medium for 30-60 minutes at 37°C.
-
Rinse the sections in distilled water.
-
-
Counterstaining:
-
Counterstain with Mayer's hemalum for 1-2 minutes.
-
Rinse thoroughly in running tap water.
-
-
Mounting:
-
Mount the sections with an aqueous mounting medium.
-
Expected Result: Sites of acid phosphatase activity will appear as a bright red, granular precipitate.
Mandatory Visualization
Experimental Workflow for Azo Coupling Histochemistry
Caption: A generalized workflow for histochemical staining using an azo coupling reaction.
References
Technical Support Center: Enhancing Color Development in Fast Black K Salt Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using Fast Black K Salt for enhanced color development.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions, offering potential causes and solutions to ensure reliable and robust staining results.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Staining | Reagent Issues: - Inactive or degraded this compound solution.[1] - Incorrect concentration of this compound or substrate. - Substrate solution (e.g., Naphthol AS-BI phosphate) prepared incorrectly or degraded. Protocol Issues: - Inadequate enzyme activity in the tissue. - Incorrect pH of the incubation buffer.[2] - Incubation time is too short or temperature is too low.[3] - Improper tissue fixation leading to enzyme inactivation.[4][5] | Reagent Solutions: - Prepare fresh this compound solution immediately before use. Store the powder in a cool, dry, and dark place. - Optimize the concentration of this compound and substrate through titration. - Use high-quality, fresh substrate and prepare the solution according to the manufacturer's instructions. Protocol Solutions: - Use positive control tissues with known high enzyme activity. - Adjust the pH of the incubation buffer to the optimal range for the target enzyme (e.g., pH 5.0 for acid phosphatase). - Increase the incubation time or temperature, monitoring for potential background increase. For tartrate-resistant acid phosphatase (TRAP), incubation at 60°C for 30 minutes has been shown to be effective. - Test different fixation methods and durations. For some enzymes, snap-frozen tissues are preferred. |
| High Background Staining | Reagent Issues: - Spontaneous decomposition of this compound, leading to non-specific precipitates. - High concentration of this compound or substrate. Protocol Issues: - Over-incubation of the tissue. - Inadequate rinsing after incubation. - Endogenous enzyme activity if not properly blocked. - Non-specific binding of the diazonium salt to tissue components. | Reagent Solutions: - Filter the this compound working solution before use. - Decrease the concentration of this compound and/or substrate. Protocol Solutions: - Reduce the incubation time. - Ensure thorough but gentle rinsing of the tissue sections after the incubation step. - For peroxidase-based detection, quench endogenous peroxidase activity with 3% H2O2. - Use a blocking solution appropriate for your tissue type. |
| Formation of Precipitate in Staining Solution | Reagent Issues: - Instability of the this compound solution, especially at alkaline pH. - High concentration of reagents. - Contamination of reagents or glassware. | Reagent Solutions: - Prepare the this compound solution fresh and use it promptly. - Ensure all reagents are fully dissolved before mixing. - Use clean glassware and high-purity water. |
| Uneven Staining | Protocol Issues: - Incomplete deparaffinization of tissue sections. - Tissue sections drying out during the staining procedure. - Uneven application of reagents. | Protocol Solutions: - Ensure complete removal of paraffin (B1166041) using fresh xylene and graded alcohols. - Keep tissue sections moist throughout the entire staining process. - Ensure the entire tissue section is covered with the staining solution. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound powder?
A1: this compound powder is stable when stored in a cool, dry, and dark place, such as in a refrigerator. It is incompatible with strong bases and strong oxidizing agents.
Q2: How should I prepare the this compound working solution?
A2: It is crucial to prepare the this compound working solution fresh, immediately before use, as diazonium salts are unstable in aqueous solutions. Dissolve the salt in the recommended buffer as specified in your protocol. Filtering the solution before application can help remove any undissolved particles or precipitates.
Q3: What is the general mechanism of color development with this compound?
A3: this compound is a diazonium salt that acts as a coupler. In enzyme histochemistry, the target enzyme hydrolyzes a substrate (e.g., Naphthol AS-BI phosphate (B84403) for acid phosphatase), releasing a naphthol derivative. This derivative then couples with the this compound to form a highly colored, insoluble azo dye precipitate at the site of enzyme activity.
Q4: Can I use this compound for applications other than enzyme histochemistry?
A4: Yes, this compound is a versatile reagent. It can be used for staining proteinaceous tissue components and as a visualization agent in thin-layer chromatography for the differentiation of aliphatic amines.
Q5: What safety precautions should I take when working with this compound?
A5: this compound can cause serious eye irritation. It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder by working in a well-ventilated area or under a fume hood.
Experimental Protocols
Detailed Protocol for Acid Phosphatase Staining in Snap-Frozen Tissue Sections
This protocol is adapted for the demonstration of acid phosphatase activity in snap-frozen tissue sections.
Reagents and Materials:
-
Naphthol AS-BI phosphate (Substrate)
-
N,N-Dimethylformamide (for dissolving substrate)
-
Acetate (B1210297) Buffer (0.1 M, pH 5.0)
-
This compound
-
Distilled water
-
Coplin jars
-
Microscope slides with snap-frozen tissue sections (10-16 µm thick)
-
Mounting medium
Procedure:
-
Tissue Section Preparation:
-
Cut snap-frozen tissue sections at 10-16 µm in a cryostat.
-
Mount the sections on clean, pre-cooled microscope slides.
-
Allow the sections to air dry for a few minutes.
-
-
Incubation Solution Preparation (prepare immediately before use):
-
Dissolve 5 mg of Naphthol AS-BI phosphate in 0.5 mL of N,N-Dimethylformamide.
-
In a separate container, prepare 50 mL of 0.1 M Acetate Buffer (pH 5.0).
-
Add the dissolved substrate solution to the acetate buffer and mix well.
-
Add 30 mg of this compound to the solution and mix until dissolved.
-
Filter the final incubation solution.
-
-
Staining:
-
Immerse the slides with tissue sections in the freshly prepared incubation solution.
-
Incubate at 37°C for 30-60 minutes in the dark. The optimal incubation time may vary depending on the tissue and enzyme activity.
-
-
Washing:
-
Rinse the slides thoroughly in three changes of distilled water.
-
-
Counterstaining (Optional):
-
Counterstain with a suitable nuclear stain like Methyl Green for 1-2 minutes.
-
Rinse with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections rapidly through graded alcohols (e.g., 70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Sites of acid phosphatase activity will appear as a black granular precipitate.
-
Nuclei will be stained green if a counterstain is used.
Visualizations
Logical Workflow for Troubleshooting Weak or No Staining
Caption: Troubleshooting workflow for weak or no staining.
Reaction Pathway for Acid Phosphatase Detection
Caption: Acid Phosphatase reaction and color development.
References
- 1. georgeweil.com [georgeweil.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. Optimization of the tartrate-resistant acid phosphatase detection by histochemical method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
Validation & Comparative
A Head-to-Head Battle of Chromogens: Fast Black K Salt vs. Fast Blue BB for Enzyme Detection
For researchers, scientists, and drug development professionals seeking the optimal chromogenic substrate for enzyme detection, the choice between Fast Black K Salt and Fast Blue BB is a critical one. This guide provides a comprehensive comparison of their performance, supported by available experimental data and detailed protocols, to facilitate an informed decision for your specific application.
At the heart of many enzyme detection systems, particularly in histochemistry and zymography, lies the principle of azo coupling. Here, an enzyme cleaves a substrate to release a naphthol or naphthylamine derivative. This product then couples with a diazonium salt, such as this compound or Fast Blue BB, to produce a distinctly colored, insoluble precipitate at the site of enzyme activity. The choice of the diazonium salt can significantly impact the sensitivity, specificity, and overall quality of the detection.
Performance Comparison: A Data-Driven Look
While direct, side-by-side quantitative comparisons of this compound and Fast Blue BB for the same enzyme under identical conditions are not extensively documented in publicly available literature, we can glean valuable insights from existing studies on their individual performance and comparisons with other related compounds.
One key aspect of performance is the signal-to-noise ratio, where a lower background signal is highly desirable for clear and accurate localization of enzyme activity. A study comparing different "Fast Blue" salts for the detection of esterase activity on native polyacrylamide gels provides pertinent data.
| Diazonium Salt | Substrate | Application | Observation |
| Fast Blue B | 2-Naphthyl acetate | Esterase detection on native PAGE | Significantly less background staining (p < 0.0001) compared to Fast Blue BB and Fast Blue RR.[1] |
| Fast Blue BB | 2-Naphthyl acetate | Esterase detection on native PAGE | Higher background staining compared to Fast Blue B.[1] |
| Fast Blue RR | 2-Naphthyl acetate | Esterase detection on native PAGE | Maximum background staining among the three tested Fast Blue salts.[1] |
This data suggests that within the "Fast Blue" family, there are significant differences in performance, with Fast Blue B showing an advantage in terms of lower background. While this is not a direct comparison with this compound, it highlights the importance of empirical evaluation of the chosen chromogen.
Information from technical data sheets and publications indicates that this compound is a lipophilic, monoazo dye also known as Brentamine this compound.[2] It is commonly used for staining endopeptidase and leucine (B10760876) aminopeptidase (B13392206) activity, as well as for acid phosphatase in electrophoresis.[2]
Fast Blue BB Salt is also widely used in enzyme histochemistry for the demonstration of various enzymes, including β-glucuronidase, peptidases, proteases, and alkaline phosphatase.
The Chemistry of Color: Reaction Mechanisms
The fundamental reaction for both this compound and Fast Blue BB is an azo coupling reaction. The enzyme of interest first hydrolyzes a specific substrate, typically a naphthol derivative, to release a free naphthol. This naphthol then acts as a coupling agent, reacting with the diazonium salt to form a colored azo dye.
Below are diagrams illustrating the generalized signaling pathway for enzyme detection using these diazonium salts.
References
A Researcher's Guide to Validating Enzyme Activity: Fast Black K Salt Staining vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of enzyme activity is a critical step in various experimental workflows. Histochemical staining using diazonium salts, such as Fast Black K Salt, offers a straightforward method for visualizing the localization of enzyme activity directly in tissues or on gels. However, with the advent of more sensitive technologies, it is essential to understand the comparative performance of these traditional methods against newer alternatives. This guide provides an objective comparison of this compound staining with other common enzyme activity assays, supported by experimental principles and detailed protocols.
Overview of Enzyme Activity Validation Methods
The fundamental principle behind the histochemical detection of enzymes like acid phosphatase and leucine (B10760876) aminopeptidase (B13392206) using this compound involves a two-step reaction. First, the enzyme cleaves a substrate, typically a naphthol derivative, releasing a naphthol compound. This product then immediately couples with a diazonium salt (this compound) to form a highly colored, insoluble azo dye at the site of enzyme activity.[1][2][3] This allows for the direct visualization of enzyme localization.
Alternative methods for validating enzyme activity can be broadly categorized into colorimetric and fluorometric assays. Colorimetric assays often utilize different chromogenic substrates or diazonium salts, while fluorometric assays employ substrates that release a fluorescent molecule upon enzymatic cleavage, offering significantly higher sensitivity.[4][5]
Comparative Analysis of Enzyme Activity Assays
The choice of assay for validating enzyme activity depends on several factors, including the required sensitivity, the nature of the sample, and the available equipment. While this compound provides a simple and cost-effective method for qualitative localization, fluorometric assays generally offer superior quantitative capabilities.
| Feature | This compound Staining (Colorimetric) | Alternative Colorimetric Assays (e.g., Fast Red TR, pNPP) | Fluorometric Assays (e.g., MUP, 4-MUP) |
| Principle | Enzyme cleaves a naphthol-based substrate, which couples with this compound to form a colored precipitate. | Enzyme reacts with a chromogenic substrate to produce a colored product. | Enzyme cleaves a fluorogenic substrate to release a highly fluorescent molecule. |
| Detection | Visual, by light microscopy. | Spectrophotometric or visual. | Fluorometric plate reader or fluorescence microscopy. |
| Sensitivity | Moderate. | Moderate to low. | High to very high; can be 10- to 100-fold more sensitive than colorimetric methods. |
| Quantitative? | Semi-quantitative at best; primarily qualitative. | Yes, with a spectrophotometer. | Yes, highly quantitative. |
| Advantages | Simple, inexpensive, provides spatial localization of enzyme activity. | Relatively simple and inexpensive, suitable for high-throughput screening in some cases. | High sensitivity, wide dynamic range, suitable for detecting low enzyme concentrations and for high-throughput screening. |
| Disadvantages | Limited sensitivity, potential for diffusion of the reaction product leading to lower resolution, the final colored product can be soluble in organic solvents used for mounting. | Lower sensitivity compared to fluorometric assays, potential for interference from colored compounds in the sample. | Requires a fluorometer, fluorogenic substrates can be more expensive, potential for quenching or autofluorescence from the sample. |
| Typical Substrates | Naphthol AS-BI phosphate (B84403) (for phosphatases), L-Leucyl-4-methoxy-β-naphthylamide (for aminopeptidases). | p-Nitrophenyl phosphate (pNPP), various naphthol derivatives. | 4-Methylumbelliferyl phosphate (MUP), fluorescein (B123965) diphosphate (B83284) (FDP). |
Experimental Protocols
Protocol 1: Histochemical Staining of Acid Phosphatase using a Diazonium Salt (Adapted for this compound)
This protocol is adapted from established methods for acid phosphatase staining using diazonium salts and can be used with this compound.
Materials:
-
Fresh frozen tissue sections (10-16 µm)
-
Fixative: Cold acetone (B3395972) or Baker's Formalin-Calcium
-
Substrate solution: Naphthol AS-BI phosphate
-
Buffer: Acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Diazo reagent: this compound
-
Mounting medium: Aqueous mounting medium (e.g., Glycergel)
Procedure:
-
Cut fresh frozen tissue sections at 10-16 µm using a cryostat and mount them on glass slides.
-
Fix the sections in cold acetone for 5-10 minutes at 4°C or in Baker's Formalin-Calcium for 10 minutes at 4°C.
-
Rinse the slides thoroughly in distilled water.
-
Prepare the incubation medium just before use:
-
Dissolve Naphthol AS-BI phosphate in a small amount of dimethylformamide.
-
Add this to the acetate buffer (0.1 M, pH 5.0).
-
Add this compound (typically 1 mg/mL, but optimize as needed).
-
Mix well and filter.
-
-
Incubate the slides in the freshly prepared incubation medium at 37°C for 30-60 minutes, or until the desired staining intensity is achieved.
-
Rinse the slides in distilled water.
-
(Optional) Counterstain with a suitable nuclear stain like Mayer's Hematoxylin for 1-2 minutes.
-
Rinse thoroughly in distilled water.
-
Mount the coverslip with an aqueous mounting medium.
Expected Results: Sites of acid phosphatase activity will appear as a black or dark brown precipitate.
Protocol 2: Fluorometric Assay of Leucine Aminopeptidase (LAP) Activity
This protocol describes a typical fluorometric assay for LAP activity using a commercially available kit as a reference.
Materials:
-
Cell or tissue lysate
-
LAP Assay Buffer
-
LAP Substrate (e.g., Leucine-7-amido-4-methylcoumarin)
-
Fluorometer (plate reader or spectrophotometer)
-
96-well black microplate
Procedure:
-
Prepare cell or tissue lysates according to standard protocols.
-
Add samples (e.g., 5-50 µL of lysate) to the wells of a 96-well black microplate.
-
Adjust the volume in each well to 90 µL with LAP Assay Buffer.
-
Prepare a positive control using a purified LAP enzyme and a no-enzyme control with only the assay buffer.
-
Prepare the Substrate Mix by diluting the LAP substrate in the assay buffer according to the manufacturer's instructions.
-
Add 10 µL of the Substrate Mix to each well to initiate the reaction.
-
Immediately measure the fluorescence (Excitation/Emission = 368/460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the LAP activity from the rate of fluorescence increase, often by comparing to a standard curve of the fluorescent product (e.g., 7-amino-4-methylcoumarin (B1665955) - AMC).
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for both this compound staining and a general fluorometric enzyme assay.
Caption: Workflow for enzyme activity validation using this compound staining.
Caption: General workflow for a fluorometric enzyme activity assay.
Conclusion
This compound staining remains a valuable tool for the qualitative assessment of enzyme activity, particularly for visualizing spatial distribution within tissues. Its simplicity and low cost are significant advantages. However, for quantitative analysis and high-sensitivity detection, fluorometric assays are demonstrably superior. The choice between these methods should be guided by the specific research question, the nature of the samples, and the available instrumentation. For robust and quantitative validation of enzyme activity, especially in drug development and detailed kinetic studies, fluorometric methods are the recommended choice.
References
- 1. A Simple Azo-Dye Method for Histochemical Demonstration of Acid Phosphatase | Semantic Scholar [semanticscholar.org]
- 2. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. A highly fluorescent simultaneous azo dye technique for demonstration of nonspecific alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of Enzyme Activity: Fast Black K Salt and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of enzyme kinetics and drug discovery, the accurate quantification of enzyme activity is paramount. While various methods exist, chromogenic assays utilizing diazonium salts, such as Fast Black K Salt, have historically been employed for the detection of specific enzymes, notably acid phosphatases and aminopeptidases. This guide provides a comprehensive comparison of the quantitative analysis of enzyme activity using this compound with established alternative methods, supported by experimental data and detailed protocols.
Comparison of Assay Methods for Acid Phosphatase
A common application of diazonium salt-based assays is the measurement of acid phosphatase (ACP) activity. The traditional method involves the enzymatic hydrolysis of a naphthyl phosphate (B84403) substrate, followed by the coupling of the liberated naphthol with a diazonium salt, like this compound or the chemically similar Fast Red TR, to produce a colored azo dye. A widely adopted and more direct alternative is the use of p-nitrophenyl phosphate (pNPP) as a chromogenic substrate.
| Parameter | This compound / Fast Red TR Method (using α-naphthyl phosphate) | p-Nitrophenyl Phosphate (pNPP) Method |
| Principle | Two-step reaction: Enzymatic hydrolysis of α-naphthyl phosphate to α-naphthol, followed by coupling with a diazonium salt to form a colored azo dye. | One-step reaction: Direct enzymatic hydrolysis of pNPP to p-nitrophenol, a yellow-colored product under alkaline conditions. |
| Detection Wavelength | ~405 nm for the azo dye | 405 nm for p-nitrophenol |
| Linear Range | Up to 80 U/L[1] | 0.05 to 60 U/L[2] |
| Detection Limit | 2.74 U/L | 3 ng of phosphatase or below[3] |
| Advantages | Historically used for histochemical staining. | Simple, direct, and continuous monitoring is possible. High sensitivity.[3] |
| Disadvantages | Potential for pseudo-catalytic activity and interference from plasma components. The diazonium salt itself can be unstable.[4] | Substrate can be unstable. |
Comparison of Assay Methods for Leucine (B10760876) Aminopeptidase (B13392206)
Leucine aminopeptidase (LAP) activity can also be quantified using methods involving diazonium salts. The principle is similar to the acid phosphatase assay, but the substrate is typically an L-leucyl-β-naphthylamide. The liberated β-naphthylamine is then coupled with a diazonium salt. Common alternatives include assays using L-leucine-p-nitroanilide, which releases a colored product directly, and more sensitive fluorometric assays.
| Parameter | This compound Method (using L-leucyl-β-naphthylamide) | L-leucine-p-nitroanilide Method | Fluorometric Method (using AMC-based substrates) |
| Principle | Two-step reaction: Enzymatic hydrolysis of L-leucyl-β-naphthylamide to β-naphthylamine, followed by diazotization and coupling to form a colored product. | One-step reaction: Direct enzymatic hydrolysis of L-leucine-p-nitroanilide to p-nitroaniline, a yellow-colored product. | One-step reaction: Enzymatic cleavage of a non-fluorescent amino acid-AMC conjugate to release the highly fluorescent aminomethylcoumarin (AMC). |
| Detection | Spectrophotometry (visible light) | Spectrophotometry (405 nm) | Fluorometry (Ex/Em ~368/460 nm) |
| Sensitivity | Generally lower sensitivity. | Moderate sensitivity. | High sensitivity, can detect less than 0.1 mU of LAP activity. |
| Advantages | Based on traditional histochemical methods. | Simple, direct, and suitable for continuous monitoring. | Extremely sensitive, ideal for low enzyme concentrations and high-throughput screening. |
| Disadvantages | Indirect, multi-step process with potential for side reactions and instability of intermediates. | Less sensitive than fluorometric methods. | Requires a fluorometer and more expensive substrates. |
Experimental Protocols
Acid Phosphatase Activity Assay using α-Naphthyl Phosphate and Fast Red TR
This protocol is based on a kinetic colorimetric method and can be adapted for use with this compound, though optimization may be required.
Reagents:
-
Substrate/Color Reagent: α-Naphthyl phosphate and Fast Red TR salt in a citrate (B86180) buffer (pH 5.2).
-
Stop Solution: Not explicitly required for a kinetic assay, but can be used if an endpoint measurement is desired.
-
Sample: Serum or other biological samples.
Procedure:
-
Reconstitute the substrate/color reagent according to the manufacturer's instructions.
-
Add the sample to the working reagent.
-
Incubate for a defined period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).
-
Monitor the rate of increase in absorbance at 405 nm. The rate is directly proportional to the acid phosphatase activity.
Acid Phosphatase Activity Assay using p-Nitrophenyl Phosphate (pNPP)
Reagents:
-
Assay Buffer: Citrate buffer (e.g., 0.09 M, pH 4.8).
-
Substrate Solution: p-Nitrophenyl phosphate in assay buffer.
-
Stop Solution: Sodium hydroxide (B78521) (e.g., 0.5 N).
-
Sample: Cell or tissue lysate, serum, or purified enzyme.
Procedure:
-
Add the sample to the assay buffer in a microplate well or cuvette.
-
Add the pNPP substrate solution to initiate the reaction.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding the NaOH solution.
-
Measure the absorbance at 405 nm. The amount of p-nitrophenol produced is proportional to the enzyme activity.
Leucine Aminopeptidase Activity Assay using L-leucine-p-nitroanilide
Reagents:
-
Assay Buffer: Phosphate or Tris buffer (e.g., 50 mM sodium phosphate, pH 7.2).
-
Substrate Solution: L-leucine-p-nitroanilide in a suitable solvent (e.g., methanol) and diluted in assay buffer.
-
Sample: Cell or tissue lysate, serum, or purified enzyme.
Procedure:
-
Add the sample to the assay buffer in a cuvette.
-
Add the substrate solution to start the reaction.
-
Continuously monitor the increase in absorbance at 405 nm at a controlled temperature (e.g., 37°C). The rate of absorbance change is proportional to the LAP activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general principles of the enzymatic assays discussed.
DOT script for Acid Phosphatase Assay Workflow
Caption: Comparison of this compound and pNPP assay workflows for acid phosphatase.
DOT script for Leucine Aminopeptidase Assay Workflow
Caption: Comparison of assay workflows for leucine aminopeptidase.
Conclusion
For the quantitative analysis of acid phosphatase and leucine aminopeptidase activity in solution, methods employing direct chromogenic or fluorogenic substrates, such as pNPP, L-leucine-p-nitroanilide, and AMC-based substrates, offer significant advantages over assays using this compound. These alternative methods are generally more sensitive, simpler to perform, and less prone to interferences. While this compound remains a useful tool for qualitative histochemical staining, its application in precise quantitative solution-based assays is limited by the indirect nature of the detection method and the potential for chemical instability and side reactions. For researchers and professionals in drug development requiring accurate and reproducible quantitative data, the adoption of direct assays is highly recommended.
References
- 1. ;Ultra-fast' alkaline phosphatase isoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct intracellular delivery of benzene diazonium ions as observed by increased tyrosine phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Fast Black K Salt in Histochemical Staining
For researchers and scientists in drug development and other fields requiring precise visualization of enzyme activity, Fast Black K Salt has been a common chromogen. However, the search for alternatives with improved safety profiles, stability, and performance characteristics is ongoing. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by available data and detailed experimental protocols.
Performance Comparison of Chromogenic Dyes
The selection of a suitable chromogen depends on the specific application, the enzyme being detected, and the desired characteristics of the final stain. While direct quantitative comparisons are limited in published literature, the following table summarizes the key qualitative and performance characteristics of this compound and its primary alternatives based on available data.
| Feature | This compound | Fast Red | Fast Blue BB | HistoGreen |
| Enzyme System | Acid & Alkaline Phosphatase | Alkaline Phosphatabase | Alkaline Phosphatase, Esterases | Peroxidase |
| Color of Precipitate | Black/Dark Brown | Red/Fuchsia | Blue | Green |
| Solubility of Precipitate | Insoluble in organic solvents | Soluble in alcohol and xylene | Generally insoluble in organic solvents | Insoluble in organic solvents |
| Mounting Media | Organic-based | Aqueous | Organic-based | Organic-based |
| Relative Staining Intensity | Strong | Strong | Moderate to Strong | Strong |
| Signal-to-Noise Ratio | Good | Good | Variable, can have higher background | Good |
| Photostability | Generally good | Prone to fading | Moderate | Good |
| Toxicity Profile | Diazonium salt, handle with care | Diazonium salt, handle with care | Diazonium salt, handle with care | Non-toxic, not carcinogenic[1][2][3] |
In-Depth Look at Alternative Dyes
Fast Red
Fast Red is a widely used alternative to this compound, particularly for the detection of alkaline phosphatase activity. It produces a vibrant red to fuchsia-colored precipitate, offering excellent contrast for visualization.[4] One of the main considerations when using Fast Red is that its reaction product is soluble in alcohol and xylene, necessitating the use of aqueous mounting media.[5]
Fast Blue BB
Fast Blue BB is another diazonium salt employed for the detection of alkaline phosphatase and various esterases. It generates a blue-colored precipitate, which can be advantageous for multi-staining applications where color contrast is crucial. The precipitate of Fast Blue BB is generally insoluble in organic solvents, allowing for the use of permanent mounting media.[6] However, background staining can be a concern and may require optimization of the staining protocol.[7]
HistoGreen
HistoGreen emerges as a compelling non-toxic alternative, particularly for peroxidase-based detection systems.[1][2][3] It yields a distinct green precipitate that provides excellent contrast with various counterstains.[8] The final product is stable and insoluble in organic solvents, allowing for permanent mounting.[8] Its primary limitation is its incompatibility with aqueous mounting media.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable staining results. Below are representative protocols for enzyme histochemistry using this compound and its alternatives.
Alkaline Phosphatase Staining with this compound (General Protocol)
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Enzyme Incubation: Incubate sections in a solution containing a naphthol AS phosphate (B84403) substrate (e.g., Naphthol AS-MX phosphate) at an alkaline pH.
-
Chromogen Reaction: Transfer sections to a freshly prepared solution of this compound in a suitable buffer (e.g., Tris-HCl, pH 8.2-9.2). Incubate until the desired black precipitate is formed.
-
Washing: Rinse sections thoroughly in distilled water.
-
Counterstaining (Optional): Counterstain with a suitable nuclear stain like Nuclear Fast Red.
-
Dehydration and Mounting: Dehydrate sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
Alkaline Phosphatase Staining with Fast Red TR
Materials:
-
Fast Red TR (4-Chloro-2-methylbenzenediazonium)
-
Naphthol AS-MX Phosphate
-
Trizma® buffer tablets
-
Aqueous mounting medium
Procedure: [5]
-
Prepare the Trizma® buffer by dissolving one tablet in the specified volume of deionized water.
-
Add one Fast Red TR/Naphthol AS-MX tablet to the buffer and vortex until fully dissolved. Use the solution within one hour for optimal results.
-
Cover the tissue section with 0.1-0.2 mL of the Fast Red TR/Naphthol AS-MX solution.
-
Monitor the reaction closely to prevent overdevelopment and high background. The reaction can be stopped by washing the slide gently in water.
-
If the solution appears hazy, it can be filtered through a 0.2 µm filter.
-
After achieving the desired staining intensity, rinse the slides and mount with an aqueous mounting medium.
Alkaline Phosphatase Staining with Fast Blue BB
Materials:
-
Fast Blue BB salt
-
Naphthol AS-BI phosphate
-
Tris buffer (pH 9.5)
-
1M Magnesium Chloride
-
Nuclear Fast Red (counterstain)
Procedure: [4]
-
Prepare the incubation solution by dissolving 2.5mg of 5-bromo-4-chloro-3-indolyl phosphate (BCIP) in 0.5ml of dimethylformamide.
-
Dissolve 5mg of Nitro Blue Tetrazolium in 35ml of Tris buffer.
-
Combine the two solutions and add 80µl of 1M Magnesium Chloride.
-
Incubate air-dried sections in this solution at 37°C for 30 minutes.
-
Wash the sections in water.
-
Counterstain with Nuclear Fast Red.
-
Wash in running tap water.
-
Rapidly dehydrate the sections through fresh alcohols to xylene and mount.
Peroxidase Staining with HistoGreen
Materials: [8]
-
HistoGreen Chromogen
-
HistoGreen Buffer
-
Hydrogen Peroxide (H2O2)
-
TBS or PBS buffer
Procedure: [8]
-
Prepare the HistoGreen substrate solution immediately before use by adding 1 ml of HistoGreen Buffer to an empty bottle, followed by 2 drops of HistoGreen Chromogen and 2 drops of H2O2. Mix well.
-
Rinse the sections in TBS or PBS buffer.
-
Apply the HistoGreen substrate solution to the sections.
-
Incubate until the desired green precipitate is observed.
-
Rinse the sections thoroughly.
-
Counterstain if desired (HistoGreen is compatible with HistoHematoxylin and HistoNuclear Fast Red).
-
Dehydrate through a series of alcohols and clear in xylene.
-
Mount with a permanent, non-aqueous mounting medium. Note that HistoGreen is not compatible with aqueous mounting media.[8]
Visualizing the Comparison Framework
The following diagram illustrates the decision-making process and comparative relationships between this compound and its alternatives based on the enzyme system and desired outcome.
Caption: A flowchart comparing this compound with its alternatives.
Conclusion
While this compound remains a widely used chromogen, several viable alternatives offer distinct advantages. Fast Red and Fast Blue BB provide different color options for alkaline phosphatase and esterase detection, with considerations for mounting media. HistoGreen stands out as a non-toxic alternative for peroxidase-based systems, offering a unique green color. The choice of the most appropriate dye will ultimately depend on the specific experimental needs, including the target enzyme, desired color contrast, and safety considerations. The provided protocols offer a starting point for researchers to optimize their staining procedures with these alternative chromogens.
References
- 1. New chromogens for alkaline phosphatase histochemistry: salmon and magenta phosphate are useful for single- and double-label immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. A novel alkaline phosphatase assay based on the specific chromogenic interaction between Fe3+ and ascorbic acid 2-phosphate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Sensitive and selective colorimetric assay of alkaline phosphatase activity with Cu(II)-phenanthroline complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromogenic Detection for Western Blot, IHC, and ELISA [jacksonimmuno.com]
- 8. histoprime.com [histoprime.com]
A Comparative Guide to Fast Black K Salt Staining and Other Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fast Black K Salt staining with other widely used detection methods, namely Immunohistochemistry (IHC) and Western Blotting. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate technique for their specific experimental needs. This comparison focuses on the principles, applications, and practical considerations of each method for the detection of enzyme activity, a primary application of this compound.
Principles of Detection Methods
This compound Staining: This is a histochemical technique used to visualize the localization of specific enzyme activity within tissue sections.[1] The method relies on a diazonium salt, Fast Black K, which acts as a chromogenic coupling agent.[1][2][3] The enzyme of interest (e.g., acid or alkaline phosphatase) hydrolyzes a substrate (commonly a naphthol derivative), and the resulting product immediately couples with this compound to form a colored, insoluble precipitate at the site of enzyme activity. This allows for the direct visualization of the enzyme's location within the tissue architecture.
Immunohistochemistry (IHC): IHC is an antibody-based technique used to detect the presence and location of specific proteins (antigens) in tissue sections. It can be performed using either chromogenic or fluorescent detection. In the indirect chromogenic method, a primary antibody binds to the target protein, followed by a secondary antibody conjugated to an enzyme (like horseradish peroxidase or alkaline phosphatase). The enzyme then reacts with a substrate to produce a colored precipitate at the antigen site. This method provides high specificity due to the antigen-antibody interaction.
Western Blotting: Western Blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell or tissue homogenate. Proteins are first separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme. A substrate is added that reacts with the enzyme to produce a detectable signal (chemiluminescent or colorimetric), which appears as a band on the membrane corresponding to the protein's size.
Comparison of Detection Methods
The following table summarizes the key characteristics of this compound staining, Immunohistochemistry, and Western Blotting for enzyme detection.
| Feature | This compound Staining | Immunohistochemistry (IHC) | Western Blotting |
| Principle | Enzyme-substrate reaction with chromogenic coupling | Antigen-antibody binding with enzymatic or fluorescent detection | Protein separation by size, followed by antibody-based detection |
| Target | Enzyme activity | Specific protein (antigen) | Specific protein in a mixture |
| Information Provided | Localization of enzyme activity | Localization and relative abundance of a protein | Presence, relative abundance, and molecular weight of a protein |
| Sample Type | Frozen or fixed tissue sections | Frozen or fixed tissue sections, cells | Cell lysates, tissue homogenates |
| Specificity | Dependent on substrate specificity for the target enzyme | High, based on antibody-antigen interaction | High, based on antibody specificity and protein size |
| Sensitivity | Moderate to high, dependent on enzyme activity | High, with signal amplification methods available | Very high, capable of detecting low abundance proteins |
| Quantification | Semi-quantitative (visual scoring) | Semi-quantitative (scoring) to quantitative (image analysis) | Semi-quantitative to quantitative (densitometry) |
| Spatial Resolution | Cellular and subcellular localization | Cellular and subcellular localization | No spatial information within the tissue |
| Time | Relatively rapid (hours) | Longer (hours to days) | Longer (1-2 days) |
| Cost | Low | Moderate to high (antibody costs) | High (antibodies, reagents, equipment) |
Experimental Protocols
This compound Staining for Acid Phosphatase
This protocol is a representative example for the histochemical demonstration of acid phosphatase activity in tissue sections.
1. Tissue Preparation:
-
Use snap-frozen tissue sections (10-15 µm).
-
Mount sections on glass slides.
2. Incubation Solution Preparation:
-
Prepare a solution containing a buffer (e.g., acetate (B1210297) buffer, pH 5.0), a substrate (e.g., Naphthol AS-BI phosphate), and a coupling agent (this compound). The exact concentrations may need optimization.
3. Staining Procedure:
-
Fix the tissue sections briefly in cold acetone (B3395972) or a formalin-based fixative, followed by a rinse in distilled water.
-
Incubate the slides in the freshly prepared incubation solution at 37°C for 30-60 minutes, or until the desired staining intensity is achieved.
-
Rinse the slides in distilled water.
-
Counterstain with a nuclear stain like Mayer's Hematoxylin for 1-2 minutes, if desired.
-
Rinse thoroughly in water.
-
Dehydrate through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
4. Expected Results:
-
Sites of acid phosphatase activity will appear as black granular precipitates.
Immunohistochemistry (IHC) for Alkaline Phosphatase
This is a general protocol for the chromogenic detection of alkaline phosphatase protein in tissue sections.
1. Tissue Preparation and Antigen Retrieval:
-
Use formalin-fixed, paraffin-embedded tissue sections.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) and heat (e.g., microwave, pressure cooker).
2. Staining Procedure:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific protein binding with a blocking serum.
-
Incubate with the primary antibody against alkaline phosphatase at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Wash with a buffer (e.g., PBS or TBS).
-
Incubate with a biotinylated secondary antibody.
-
Wash with buffer.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash with buffer.
-
Develop the color by incubating with a chromogen substrate solution (e.g., DAB) until the desired stain intensity is reached.
-
Wash with water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
3. Expected Results:
-
Sites of alkaline phosphatase expression will show a brown-colored precipitate.
Western Blotting for Alkaline Phosphatase
This protocol outlines the basic steps for detecting alkaline phosphatase in a protein lysate.
1. Sample Preparation and Electrophoresis:
-
Prepare protein lysates from cells or tissues.
-
Determine protein concentration using a suitable assay.
-
Denature the protein samples and separate them by SDS-PAGE.
2. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
3. Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against alkaline phosphatase overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane several times with TBST.
4. Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Detect the signal using an imaging system.
5. Expected Results:
-
A band will appear on the blot at the molecular weight corresponding to alkaline phosphatase.
Visualization of Workflows
Figure 1. Comparative workflows of the three detection methods.
Signaling Pathway Diagram
Figure 2. Principle of this compound staining.
References
A Comparative Guide to the Specificity and Selectivity of Fast Black K Salt as a Chromogenic Substrate
For researchers, scientists, and drug development professionals engaged in enzymatic studies, the choice of a chromogenic substrate system is critical for achieving accurate and reliable results. Fast Black K Salt, a diazonium salt, is a widely utilized tool in enzyme histochemistry for the visualization of various hydrolytic enzymes. This guide provides an objective comparison of this compound's performance with other chromogenic alternatives, supported by available experimental data, to aid in the selection of the most appropriate substrate system for your research needs.
This compound functions as a coupling agent in a two-step enzymatic reaction. First, a specific enzyme cleaves a primary substrate, typically a naphthyl derivative, releasing a naphthol compound. Subsequently, this compound rapidly couples with the liberated naphthol to form a highly colored, insoluble azo dye at the site of enzyme activity. The intensity of the resulting precipitate provides a semi-quantitative measure of enzyme localization and activity.
This guide will focus on the application of this compound and its alternatives in the detection of three key enzyme classes: acid phosphatases, leucine (B10760876) aminopeptidases, and endopeptidases.
Acid Phosphatase Detection
Acid phosphatases (APs) are a group of enzymes that hydrolyze phosphate (B84403) esters at an acidic pH. They are involved in various physiological and pathological processes, making them important targets for research and diagnostics.
Comparison of Chromogenic Substrate Systems for Acid Phosphatase
| Primary Substrate | Coupling Agent | Observed Color | Key Characteristics |
| Naphthol AS-BI phosphate | This compound | Black-Brown | Provides good localization and staining intensity. |
| Naphthol AS-BI phosphate | Fast Red TR Salt | Red | A commonly used alternative; however, some studies suggest potential for pseudo-catalytic activity and interference from plasma components. |
| Naphthol AS-BI phosphate | Fast Garnet GBC Salt | Dark Red-Brown | Used in some protocols for in-gel activity staining of AP isoforms[1]. |
| Naphthol AS-BI phosphate | Hexazonium Pararosanilin | Red | Utilized in some histochemical protocols for its coupling properties[2]. |
| p-Nitrophenyl phosphate (pNPP) | None (Direct Assay) | Yellow (soluble) | A direct chromogenic substrate where the product, p-nitrophenol, is measured spectrophotometrically. Offers quantitative data but lacks the precise localization of precipitation-based methods. Naphthol-ASBI phosphate has been shown to be a more specific substrate for certain TRAP isoforms compared to pNPP[3]. |
Experimental Protocol: Acid Phosphatase Staining using Naphthol AS-BI Phosphate and this compound
This protocol is adapted from standard histochemical methods.
Materials:
-
Frozen tissue sections (10-16 µm)
-
Fixative (e.g., cold acetone)
-
Incubation Buffer: 0.1 M Acetate Buffer, pH 5.0
-
Substrate Solution: Naphthol AS-BI phosphate (dissolved in a small amount of dimethylformamide and then added to the incubation buffer)
-
Coupling Agent: this compound
-
Mounting medium
Procedure:
-
Fix frozen tissue sections in cold acetone (B3395972) for 5-10 minutes and air dry.
-
Prepare the incubation medium immediately before use by dissolving Naphthol AS-BI phosphate and this compound in the incubation buffer. The final concentration of the substrate and coupling agent may need to be optimized for specific tissues and enzyme levels.
-
Incubate the tissue sections in the incubation medium at 37°C for 30-60 minutes, or until the desired staining intensity is achieved.
-
Rinse the sections in distilled water.
-
Counterstain with a suitable nuclear stain (e.g., Mayer's Hematoxylin) if desired.
-
Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.
Sites of acid phosphatase activity will appear as a black-brown precipitate.
Enzymatic Reaction and Azo Coupling for Acid Phosphatase Detection
Caption: Enzymatic hydrolysis of Naphthol AS-BI phosphate by acid phosphatase and subsequent azo coupling with this compound.
Leucine Aminopeptidase (B13392206) Detection
Leucine aminopeptidases (LAPs) are exopeptidases that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides. They are involved in protein turnover and peptide metabolism.
Comparison of Chromogenic Substrate Systems for Leucine Aminopeptidase
| Primary Substrate | Coupling Agent | Observed Color | Key Characteristics |
| L-Leucyl-β-naphthylamide | This compound | Black-Brown | A standard method for the histochemical demonstration of LAP activity. |
| L-Leucyl-β-naphthylamide | Fast Blue B Salt | Blue-Violet | An alternative diazonium salt used in LAP assays. |
| L-Leucyl-4-methoxy-2-naphthylamide | Tetrazotized diorthoanisidine | Varies | Reported to provide superior enzyme localization due to a more rapid coupling rate of the hydrolysis product[4]. |
| L-Leucine-p-nitroanilide (LpNA) | None (Direct Assay) | Yellow (soluble) | A direct chromogenic substrate for quantitative LAP assays, but not suitable for histochemical localization[5]. |
Experimental Protocol: Leucine Aminopeptidase Staining using L-Leucyl-β-naphthylamide and this compound
This protocol is a generalized procedure for the histochemical detection of LAP.
Materials:
-
Fresh frozen tissue sections
-
Incubation Buffer: 0.1 M Tris-HCl buffer, pH 7.2
-
Substrate Solution: L-Leucyl-β-naphthylamide (dissolved in a small amount of distilled water or buffer)
-
Coupling Agent: this compound
-
Mounting medium
Procedure:
-
Cut fresh frozen tissue sections and mount them on slides.
-
Prepare the incubation medium by dissolving L-Leucyl-β-naphthylamide and this compound in the incubation buffer.
-
Incubate the sections in the medium at 37°C for 15-60 minutes.
-
Rinse the sections in saline solution.
-
Fix in formalin for 10 minutes.
-
Rinse in distilled water.
-
Counterstain if desired.
-
Mount in glycerin jelly or another aqueous mounting medium.
Sites of leucine aminopeptidase activity will be marked by a black-brown precipitate.
Workflow for Leucine Aminopeptidase Staining
Caption: Experimental workflow for the histochemical detection of leucine aminopeptidase.
Endopeptidase Detection
Endopeptidases are proteolytic enzymes that break peptide bonds of non-terminal amino acids. The use of this compound for the detection of specific endopeptidases is less common and often relies on synthetic substrates tailored to the enzyme of interest.
Challenges in Chromogenic Endopeptidase Assays:
The development of specific chromogenic assays for endopeptidases is challenging due to the need for substrates that are selectively cleaved by the target enzyme. Often, these assays employ synthetic peptides with a chromogenic leaving group, such as p-nitroaniline (pNA). In such cases, a coupling agent like this compound is not required as the cleavage of the substrate directly releases a colored product.
Alternative Approaches for Endopeptidase Activity Measurement:
For quantitative analysis of endopeptidase activity, researchers often turn to fluorogenic substrates or HPLC-based methods that can separate and quantify the cleavage products of a specific peptide substrate[6].
Logical Relationship in Chromogenic Endopeptidase Assays (pNA-based)
Caption: Direct chromogenic assay for endopeptidase using a p-nitroaniline-conjugated peptide substrate.
Conclusion
This compound remains a valuable and effective tool for the histochemical localization of various enzymes, particularly acid phosphatases and leucine aminopeptidases, providing distinct, well-localized precipitates. However, for quantitative enzymatic assays, direct chromogenic or fluorogenic substrates often offer higher sensitivity and are more amenable to high-throughput screening.
The selectivity and specificity of an enzyme assay are determined by both the primary substrate and the coupling agent. While this compound is a reliable coupler, researchers should consider the available literature on alternative primary substrates that may offer improved specificity for certain enzyme isoforms or faster reaction kinetics. The choice of the optimal chromogenic system will ultimately depend on the specific research question, the nature of the biological sample, and the desired endpoint, whether it be qualitative localization or quantitative activity measurement.
References
- 1. This compound: a versatile thin-layer chromatographic visualisation reagent for the differentiation of aliphatic amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mesoscale.com [mesoscale.com]
- 4. benchchem.com [benchchem.com]
- 5. Histochemical comparison of naphthol AS-phosphates for the demonstration of phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of endopeptidases and aminopeptidases by high-performance liquid chromatography of reaction products from chromogenic peptide p-nitroanilines as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Fast Black K Salt
Essential guidance for the safe handling and disposal of Fast Black K Salt, ensuring the protection of laboratory personnel and environmental integrity.
This compound, a diazonium salt, is a valuable reagent in biochemical and histochemical applications. However, its reactive nature necessitates stringent disposal protocols to mitigate potential hazards. This document provides a comprehensive, step-by-step guide for the safe neutralization and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Immediate Safety and Hazard Information
This compound is classified as an eye irritant and, like many diazonium salts, should be handled with caution due to its potential for instability, especially in solid form.[1][2][3] The information below summarizes its key hazard and safety data.
| Hazard Classification & Safety Information | Details |
| GHS Classification | Eye Irritation (Category 2)[1][4] |
| Signal Word | Warning[1] |
| Hazard Statements | H319: Causes serious eye irritation[1][4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.[1][4] |
| Personal Protective Equipment (PPE) | NIOSH/MSHA or European Standard EN 149 approved respirator, chemical-resistant gloves, safety glasses with side-shields or chemical safety goggles, and protective clothing.[1] |
| First Aid (Eyes) | Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do so. Continue rinsing. Consult an ophthalmologist.[1][4] |
Experimental Protocol for Safe Disposal of this compound
The primary strategy for the safe disposal of this compound is to quench the reactive diazonium group, converting it into a more stable compound before disposal as hazardous waste.[2][3] This procedure should be performed in a well-ventilated fume hood while wearing all requisite personal protective equipment.
Materials:
-
Waste solution containing this compound
-
50% aqueous solution of hypophosphorous acid (H₃PO₂)
-
Ice bath
-
Stir plate and stir bar
-
Appropriately sized beaker or flask
-
pH paper or pH meter
-
2-naphthol solution (for spot testing)
-
Hazardous waste container
Procedure:
-
Preparation and Temperature Control:
-
Quenching the Diazonium Salt:
-
Slowly add the 50% aqueous solution of hypophosphorous acid to the cold, stirring waste solution. Be prepared for potential foaming and gas evolution (nitrogen gas).[3]
-
Continue stirring the mixture in the ice bath for several hours to ensure the complete destruction of the diazonium salt.
-
-
Verification of Destruction:
-
To confirm the absence of unreacted diazonium salt, perform a spot test.
-
Add a drop of the reaction mixture to a solution of 2-naphthol.
-
The absence of color formation indicates that the diazonium salt has been successfully neutralized.[2]
-
-
Neutralization and Final Disposal:
-
After confirming the destruction of the diazonium salt, neutralize the solution by adjusting the pH as required by your institution's hazardous waste guidelines.
-
Transfer the neutralized solution to a properly labeled hazardous waste container.
-
Dispose of the waste through a licensed disposal company, adhering to all local, regional, and national regulations.[4][5]
-
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment used in the procedure.
-
Dispose of any contaminated disposable materials, such as gloves and pipettes, as solid hazardous waste.[2]
-
Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling Fast Black K Salt
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Fast Black K Salt. The following procedures are designed to ensure safe handling, from initial receipt to final disposal, minimizing risks and establishing a secure laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance requiring careful handling. The primary known hazard is serious eye irritation.[1][2][3] It is important to note that the toxicological properties of this material have not been thoroughly investigated, warranting a cautious approach.[1][3]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[1][2][3] |
Personal Protective Equipment (PPE)
The consistent use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166, or chemical safety goggles.[1][2][3] | To protect against dust particles and splashes that can cause serious eye irritation. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber).[1][3] | To prevent skin contact. Gloves must be inspected before use and disposed of properly after.[3] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask).[1][4] | To be used in case of inadequate ventilation or when handling the powder to avoid inhalation of dust.[3] |
| Body Protection | Laboratory coat or other protective clothing.[1][2] | To prevent skin contact and contamination of personal clothing. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][3] Keep the container tightly closed when not in use.[1][3]
Preparation for Experimental Use
-
Designated Area: All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a well-ventilated space with appropriate exhaust.[3]
-
Weighing: To minimize dust formation, handle the powder carefully. Use a balance inside a fume hood or a ventilated enclosure.
-
Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. The substance has a reported solubility in water of 10 mg/mL.
Experimental Procedure
-
Containment: Ensure all experimental work is conducted within a contained area to prevent the spread of the chemical.
-
Avoid Aerosols: Avoid any procedures that may generate aerosols or dust.
-
Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.[2][3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[1][3] Remove contact lenses if present and easy to do.[1][2][3] Seek immediate medical attention.[3] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes.[1][3] Remove contaminated clothing and wash it before reuse.[1] If irritation persists, consult a physician.[3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[1][3] Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Call a physician.[1] |
| Spill Scenario | Containment and Clean-up |
| Solid Spill | Avoid dust formation.[2][3] Carefully sweep or shovel the material into a suitable, closed container for disposal.[3] |
| Liquid Spill | Absorb with an inert, non-combustible material (e.g., sand, earth) and place in a suitable container for disposal.[5] |
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound (e.g., used gloves, weighing paper, paper towels) should be placed in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5]
Professional Disposal
-
Licensed Disposal Service: The disposal of this material must be handled by a licensed professional waste disposal company.[3]
-
Incineration: A recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal regulations.[5] Do not allow the product to enter drains or the environment.[2][3]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
